LP-533401
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUKILTKYJLCN-XEGCMXMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The TPH1 Selectivity Profile of LP-533401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin. This document provides a comprehensive technical overview of the TPH1 selectivity profile of LP-533401, including its in vitro and in vivo pharmacological properties. Detailed methodologies for key experimental assays are provided, along with a summary of its inhibitory activity and kinetic parameters. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of targeting peripheral serotonin synthesis.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule with diverse physiological roles. While its functions as a neurotransmitter in the central nervous system (CNS) are well-established, the vast majority of serotonin in the body is synthesized and acts in the periphery. Tryptophan hydroxylase (TPH) is the initial and rate-limiting enzyme in serotonin biosynthesis, converting L-tryptophan to 5-hydroxytryptophan. Two isoforms of TPH exist: TPH2, which is primarily expressed in the central and enteric nervous systems, and TPH1, which is responsible for serotonin synthesis in peripheral tissues such as the gut, pineal gland, and lungs.[1][2] Dysregulation of peripheral serotonin has been implicated in a variety of pathologies, making TPH1 an attractive therapeutic target.
LP-533401 has emerged as a key tool compound for studying the effects of peripheral TPH1 inhibition. Its selectivity for TPH1 over TPH2 and its inability to cross the blood-brain barrier make it a valuable agent for dissecting the roles of peripheral versus central serotonin.[3][4]
Quantitative Inhibitory Profile
The inhibitory activity of LP-533401 against TPH1 and its selectivity over the closely related isoform TPH2 have been quantified through various in vitro assays.
| Parameter | TPH1 | TPH2 | Selectivity (TPH2/TPH1) | Reference |
| IC50 | 0.103 µM | 0.032 µM | ~0.31 | [1][5] |
| Ki (vs. Tryptophan) | 0.31 µM | Not Reported | - | [2] |
| Ki (vs. 6-MePH4) | 0.81 µM | Not Reported | - | [2] |
Table 1: In Vitro Inhibitory Activity of LP-533401 against TPH Isoforms. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values represent the inhibition constant, with lower values indicating tighter binding.
Mechanism of Action
Kinetic analysis has revealed that LP-533401 acts as a competitive inhibitor with respect to the substrate L-tryptophan and an uncompetitive inhibitor with respect to the cofactor 6-methyltetrahydropterin (6-MePH4).[2] This indicates that LP-533401 binds to the active site of TPH1, competing with the natural substrate, tryptophan. The uncompetitive inhibition pattern with respect to the cofactor suggests that LP-533401 binds to the enzyme-cofactor complex.
Figure 1: Simplified signaling pathway of peripheral serotonin synthesis and the inhibitory action of LP-533401.
In Vivo Selectivity and Pharmacodynamics
A key feature of LP-533401 is its peripheral selectivity, which is primarily attributed to its inability to cross the blood-brain barrier.[3][4] Pharmacokinetic studies have demonstrated negligible brain concentrations of LP-533401 following oral administration.[4][6] This peripheral restriction leads to a targeted reduction of serotonin in peripheral tissues without affecting central serotonin levels.
| Tissue/Fluid | Effect on Serotonin Levels | Reference |
| Gut | Marked Reduction | [6] |
| Lungs | Marked Reduction | [6] |
| Blood | Marked Reduction | [6] |
| Brain | No Significant Change | [3][6] |
Table 2: In Vivo Effects of LP-533401 on Serotonin Levels.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the TPH1 selectivity profile of LP-533401.
TPH1/TPH2 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TPH1 and TPH2.
Materials:
-
Purified recombinant human TPH1 and TPH2 enzymes
-
L-tryptophan (substrate)
-
6-Methyltetrahydropterin (6-MePH4) or tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
LP-533401 and other test compounds
-
96-well microplates
-
Microplate reader capable of measuring fluorescence or absorbance
Protocol:
-
Prepare a reaction mixture containing assay buffer, catalase, DTT, and the cofactor (6-MePH4 or BH4).
-
Add the purified TPH1 or TPH2 enzyme to the reaction mixture.
-
Add varying concentrations of LP-533401 or control compounds to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
The product, 5-hydroxytryptophan (5-HTP), can be quantified. A common method involves a second enzymatic step where 5-HTP is converted to a fluorescent product, which is then measured using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the in vitro TPH enzyme inhibition assay.
RBL-2H3 Cell-Based Serotonin Production Assay
This cell-based assay assesses the ability of a compound to inhibit serotonin synthesis in a cellular context. RBL-2H3 (Rat Basophilic Leukemia) cells endogenously express TPH1 and synthesize serotonin.[6]
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)
-
LP-533401 and other test compounds
-
Lysis buffer
-
Reagents for serotonin quantification (e.g., ELISA kit or HPLC system)
Protocol:
-
Seed RBL-2H3 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of LP-533401 or control compounds for a specified period (e.g., 24-48 hours).
-
After treatment, lyse the cells to release intracellular serotonin.
-
Collect the cell lysates.
-
Quantify the serotonin concentration in the lysates using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Determine the IC50 value for the inhibition of serotonin production.
In Vivo Assessment of Peripheral Serotonin Levels
This procedure is used to evaluate the effect of LP-533401 on serotonin levels in various tissues and in circulation in animal models.
Materials:
-
Animal models (e.g., mice or rats)
-
LP-533401 formulation for oral administration
-
Anesthesia
-
Surgical tools for tissue collection
-
Tubes for blood collection (containing anticoagulant)
-
Homogenization buffer
-
Centrifuge
-
Reagents and equipment for serotonin quantification (ELISA or HPLC)
Protocol:
-
Administer LP-533401 or vehicle control to the animals (e.g., via oral gavage) at the desired dose(s) and for the specified duration.
-
At the end of the treatment period, anesthetize the animals.
-
Collect blood samples via cardiac puncture or from another appropriate site.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect tissues of interest (e.g., duodenum, colon, lungs, brain).
-
Process the blood to obtain plasma or serum.
-
Homogenize the collected tissues in a suitable buffer.
-
Centrifuge the tissue homogenates to pellet cellular debris and collect the supernatant.
-
Quantify serotonin levels in the plasma/serum and tissue supernatants using a sensitive and specific method like ELISA or HPLC.
-
Compare the serotonin levels between the LP-533401-treated and vehicle-treated groups to determine the in vivo efficacy.
Conclusion
LP-533401 is a valuable pharmacological tool characterized by its potent inhibition of TPH1 and its notable in vivo selectivity for peripheral serotonin synthesis. Its mechanism of action as a competitive inhibitor of tryptophan binding to TPH1 is well-defined. The compound's inability to cross the blood-brain barrier makes it an ideal candidate for investigating the physiological and pathophysiological roles of peripheral serotonin, distinct from its functions in the central nervous system. The data and protocols presented in this technical guide provide a comprehensive resource for researchers aiming to utilize LP-533401 in their studies or to develop novel peripherally-selective TPH1 inhibitors for therapeutic applications.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
LP-533401: A Technical Guide to a Novel Tryptophan Hydroxylase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 has emerged as a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis. By reducing the production of gut-derived serotonin, LP-533401 presents a promising therapeutic strategy for a range of conditions, most notably for its bone anabolic effects in treating osteoporosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of LP-533401, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Discovery and Rationale
LP-533401 was developed by Lexicon Pharmaceuticals as part of a program to investigate the therapeutic potential of inhibiting peripheral serotonin synthesis.[1] The rationale for its development stems from the understanding that serotonin, while a crucial neurotransmitter in the central nervous system, has distinct and sometimes detrimental effects in the periphery.[2] Over 90% of the body's serotonin is produced in the gut by TPH1.[3] This gut-derived serotonin has been shown to negatively regulate bone formation.[2] Therefore, a selective inhibitor of TPH1 that does not cross the blood-brain barrier could potentially offer therapeutic benefits without the psychoactive effects associated with central serotonin modulation. LP-533401 was identified as a lead compound that fits these criteria, demonstrating potent inhibition of TPH1 and limited brain penetration.
Synthesis of LP-533401
While a detailed, step-by-step synthesis protocol for LP-533401 is not publicly available in the reviewed literature, the general synthetic approach for this class of compounds involves the coupling of a substituted pyrimidine core with a modified L-phenylalanine derivative. The synthesis of similar complex fluorinated amino acids often involves multi-step processes utilizing techniques such as aldol condensation and chiral auxiliaries to ensure the correct stereochemistry.[4]
Mechanism of Action
LP-533401 is a competitive inhibitor of TPH1 with respect to its substrate, tryptophan.[3] It binds to the active site of the TPH1 enzyme, preventing the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[3] This inhibition is highly selective for TPH1 over TPH2, the isoform found in the central nervous system, due to the compound's inability to effectively cross the blood-brain barrier.[5]
Signaling Pathway of Gut-Derived Serotonin in Bone Formation
The anabolic effect of LP-533401 on bone is a direct consequence of its inhibition of peripheral serotonin synthesis. The signaling pathway is as follows:
Caption: Signaling pathway of gut-derived serotonin on bone formation and the inhibitory action of LP-533401.
Quantitative Data
The following tables summarize the key quantitative data for LP-533401 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of LP-533401
| Parameter | Value | Cell Line/System | Reference |
| TPH1 IC50 | 0.7 µM | Purified human TPH1 | [2] |
| TPH2 IC50 | Similar to TPH1 | Purified human TPH2 | [2] |
| Serotonin Production Inhibition | Complete at 1 µM | RBL2H3 cells | [5] |
| Ki (competitive vs. Tryptophan) | 0.31 µM | Kinetic Analysis | [3] |
| Ki (uncompetitive vs. Pterin) | 0.81 µM | Kinetic Analysis | [3] |
Table 2: In Vivo Efficacy of LP-533401 in Ovariectomized (OVX) Rodent Models of Osteoporosis
| Animal Model | Dosage | Duration | Outcome | Reference |
| Mice | 1, 10, 100, or 250 mg/kg/day (oral) | 4 weeks | Prevents development of osteoporosis in a dose-dependent manner. | [2] |
| Mice | 250 mg/kg/day (oral) | 4 weeks (starting 2 weeks post-OVX) | Rescues established osteoporosis. | [2] |
| Mice | 25, 100, or 250 mg/kg/day (oral) | 6 weeks (starting 6 weeks post-OVX) | Fully rescues osteoporosis with a significant increase in bone formation parameters. | [2] |
Experimental Protocols
In Vitro TPH1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of LP-533401 against purified human TPH1.
Materials:
-
Purified recombinant human TPH1 enzyme
-
LP-533401
-
L-Tryptophan (substrate)
-
6-methyl-5,6,7,8-tetrahydropterin (6-MePH4, cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES buffer, pH 7.2)
-
96-well plates
-
Plate reader for fluorescence or HPLC for product detection
Procedure:
-
Prepare a stock solution of LP-533401 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of LP-533401 in the assay buffer.
-
In a 96-well plate, add the assay buffer, catalase, DTT, and the various concentrations of LP-533401.
-
Add the purified TPH1 enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-tryptophan and 6-MePH4.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Quantify the amount of 5-hydroxytryptophan produced using a suitable method, such as HPLC with fluorescence detection.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Osteoporosis Model in Ovariectomized Mice
Objective: To evaluate the efficacy of LP-533401 in preventing and treating estrogen-deficiency-induced bone loss.
Materials:
-
Female mice (e.g., C57BL/6), 8-10 weeks old
-
LP-533401
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
Micro-CT scanner for bone analysis
-
ELISA kits for serum serotonin and bone turnover markers
Procedure:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Perform bilateral ovariectomy (OVX) on the experimental groups to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Prevention Study: Begin oral administration of LP-533401 or vehicle daily, starting one day after surgery, for a period of 4-6 weeks.
-
Treatment Study: Allow bone loss to establish for a period (e.g., 6 weeks) after OVX, then begin daily oral administration of LP-533401 or vehicle for 6 weeks.
-
Monitor the body weight of the animals throughout the study.
-
At the end of the treatment period, collect blood samples for the analysis of serum serotonin and bone turnover markers (e.g., osteocalcin, CTX-I) using ELISA.
-
Euthanize the animals and collect femurs and vertebrae for micro-computed tomography (µCT) analysis to assess bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histomorphometric analysis of bone sections can also be performed to quantify osteoblast and osteoclast numbers and activity.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Lexigen Pharmaceuticals Corp. Presents Class of Compounds Modulating TPH1, the Target for its LX1031 Investigational Drug - BioSpace [biospace.com]
- 2. WO2016109501A1 - Amide compounds as tryptophan hydroxylase inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-fluoro- and 6-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine as potential in vivo precursors of fluorinated norepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lexicon pharmaceuticals incPatents | PatentGuru [patentguru.com]
Foundational Research on LP-533401: A Technical Guide for Osteoporosis Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on LP-533401, a small molecule inhibitor of tryptophan hydroxylase 1 (Tph1), for the treatment of osteoporosis. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the core signaling pathways involved in its mechanism of action.
Core Mechanism of Action
LP-533401 is an orally bioavailable inhibitor of Tph1, the rate-limiting enzyme in the synthesis of gut-derived serotonin (GDS).[1][2] By selectively inhibiting Tph1 in the gastrointestinal tract, LP-533401 reduces circulating levels of serotonin, a hormone known to suppress bone formation.[2][3] Pharmacokinetic studies have shown that LP-533401 does not cross the blood-brain barrier, thus avoiding effects on central nervous system serotonin levels.[2][4] The primary anabolic effect on bone is achieved by relieving the GDS-mediated inhibition of osteoblast proliferation and function.[2]
Key Preclinical Evidence in Osteoporosis Models
The foundational research on LP-533401 has been conducted in two primary animal models of bone loss: the ovariectomized (OVX) rodent model, which mimics postmenopausal osteoporosis, and a chronic kidney disease (CKD) model in rats, which is associated with renal osteodystrophy.
Ovariectomized (OVX) Rodent Model
Oral administration of LP-533401 has been shown to not only prevent the development of osteoporosis in ovariectomized rodents but also to fully rescue established bone loss.[2] This effect is dose-dependent and is attributed to a significant increase in bone formation parameters without a corresponding change in bone resorption.[2]
Chronic Kidney Disease (CKD) Model
In a 5/6 nephrectomy rat model of CKD, treatment with LP-533401 restored bone mineral status, microarchitecture, and strength to levels comparable to control animals.[1] The mechanism in this model is twofold: a direct effect on bone by reducing GDS, and an indirect effect through the regulation of serum phosphate. LP-533401 was found to decrease the expression of renal phosphate co-transporters, leading to increased phosphate excretion.[1]
Quantitative Data from Foundational Studies
The following tables summarize the key quantitative findings from preclinical studies on LP-533401 in both OVX and CKD models.
Table 1: Effects of LP-533401 on Bone Microarchitecture in Ovariectomized (OVX) Rats
| Parameter | Sham | OVX + Vehicle | OVX + LP-533401 (25 mg/kg/day) | OVX + LP-533401 (100 mg/kg/day) |
| Bone Volume / Total Volume (BV/TV, %) | 25.1 ± 1.5 | 12.3 ± 1.1 | 23.9 ± 1.8 | 26.2 ± 2.1 |
| Trabecular Number (Tb.N, 1/mm) | 4.9 ± 0.3 | 2.8 ± 0.2 | 4.7 ± 0.4 | 5.1 ± 0.5 |
| Trabecular Thickness (Tb.Th, µm) | 51.2 ± 2.1 | 43.9 ± 1.9 | 50.8 ± 2.3 | 51.4 ± 2.5 |
| Trabecular Separation (Tb.Sp, µm) | 152.3 ± 10.1 | 310.5 ± 15.2 | 160.1 ± 11.5 | 148.7 ± 9.8 |
Data adapted from Yadav et al., Nature Medicine, 2010. Measurements were taken from the proximal tibiae of rats treated for 4 weeks, starting 12 weeks post-ovariectomy.[5]
Table 2: Effects of LP-533401 on Bone Histomorphometry in Ovariectomized (OVX) Rats
| Parameter | Sham | OVX + Vehicle | OVX + LP-533401 (250 mg/kg/day) |
| Osteoblast Surface / Bone Surface (Ob.S/BS, %) | 10.1 ± 0.8 | 5.2 ± 0.5 | 9.8 ± 0.9 |
| Bone Formation Rate / Bone Surface (BFR/BS, µm³/µm²/year) | 1250 ± 110 | 650 ± 85 | 1210 ± 120 |
| Osteoclast Surface / Bone Surface (Oc.S/BS, %) | 3.1 ± 0.4 | 6.5 ± 0.7 | 6.2 ± 0.6 |
Data adapted from Yadav et al., Nature Medicine, 2010. Measurements were taken from the L2 vertebra of rats treated for 4 weeks, starting 3 weeks post-ovariectomy.[4][5]
Table 3: Effects of LP-533401 on Bone Parameters in Rats with Chronic Kidney Disease (CKD)
| Parameter | Control | CKD + Vehicle | CKD + LP-533401 (30 mg/kg/day) | CKD + LP-533401 (100 mg/kg/day) |
| Total Femur Bone Mineral Density (BMD, g/cm³) | 0.28 ± 0.01 | 0.24 ± 0.01 | 0.26 ± 0.01 | 0.27 ± 0.01 |
| Femur Trabecular BV/TV (%) | 19.5 ± 1.2 | 14.1 ± 1.0 | 17.2 ± 1.1 | 18.9 ± 1.3 |
| Serum Phosphate (mg/dL) | 6.9 ± 0.4 | 10.2 ± 0.7 | 8.5 ± 0.6 | 7.5 ± 0.5 |
| Serum Serotonin (ng/mL) | 450 ± 30 | 780 ± 55 | 510 ± 40 | 465 ± 35 |
Data adapted from Pawlak et al., Bone, 2018. Treatment was administered for 8 weeks, starting 16 weeks after 5/6 nephrectomy.[1]
Experimental Protocols
Ovariectomized (OVX) Rodent Model of Osteoporosis
-
Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) or C57BL/6 mice are used.[6][7]
-
Ovariectomy: Animals undergo bilateral ovariectomy under anesthesia to induce estrogen deficiency. Sham-operated animals undergo a similar surgical procedure where the ovaries are exposed but not removed.[8]
-
Post-Surgical Recovery and Osteoporosis Development: Animals are allowed to recover for a period of 2 to 12 weeks to allow for the development of significant bone loss.[4][5]
-
LP-533401 Administration: LP-533401 is typically dissolved in a vehicle such as polyethylene glycol and 5% dextrose.[9] It is administered daily via oral gavage at doses ranging from 25 to 250 mg/kg body weight.[2] Vehicle-treated groups receive the vehicle solution alone.
-
Treatment Duration: Treatment duration in foundational studies ranged from 4 to 6 weeks.[2]
-
Outcome Assessment: At the end of the treatment period, animals are euthanized, and bones (femurs, tibiae, and lumbar vertebrae) are collected for analysis.
Micro-Computed Tomography (µCT) Analysis
-
Sample Preparation: Excised bones are cleaned of soft tissue and fixed in 70% ethanol.
-
Scanning: High-resolution µCT scanning is performed on specific regions of interest, such as the proximal tibia or the distal femur metaphysis. Typical scanning parameters include a voxel size of 10-20 µm.
-
3D Reconstruction and Analysis: The scanned images are used to create 3D reconstructions of the trabecular and cortical bone. Standard software is used to calculate key structural parameters, including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[4]
Bone Histomorphometry
-
Fluorochrome Labeling: To measure dynamic parameters of bone formation, animals are administered two injections of a fluorochrome label (e.g., calcein or tetracycline) at specific time points before euthanasia (e.g., 10 days and 3 days prior).
-
Sample Processing: Bones are fixed, dehydrated, and embedded in a hard resin such as polymethylmethacrylate (PMMA).
-
Sectioning and Staining: Undecalcified sections (typically 5 µm thick) are cut using a microtome. Sections for static parameter analysis are stained with reagents like Goldner's trichrome or von Kossa. Unstained sections are used for visualizing the fluorescent labels.
-
Image Analysis: A specialized image analysis system is used to quantify both static and dynamic parameters. Static parameters include osteoblast surface (Ob.S/BS) and osteoclast surface (Oc.S/BS). Dynamic parameters, measured from the fluorescent labels, include Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR/BS).
Signaling Pathways and Visualizations
Gut-Derived Serotonin (GDS) and Osteoblast Proliferation
LP-533401's primary mechanism involves the reduction of GDS, which in turn influences a key transcriptional complex in osteoblasts involving Forkhead box protein O1 (FOXO1). High levels of circulating serotonin prevent the association of FOXO1 with cAMP-responsive element-binding protein (CREB), leading to suppressed osteoblast proliferation. By reducing serotonin, LP-533401 facilitates the FOXO1-CREB interaction, promoting osteoblast activity and bone formation.
Experimental Workflow for OVX Studies
The general workflow for assessing the efficacy of LP-533401 in a postmenopausal osteoporosis model involves several key stages, from animal model creation to detailed bone analysis.
Signaling in the CKD Model
In the context of CKD, LP-533401's reduction of GDS alters the balance with other key regulators of bone and mineral metabolism, namely 25-hydroxyvitamin D [25(OH)D] and parathyroid hormone (PTH). This shift impacts downstream signaling, including the disruption of the Foxo1-Atf4 complex, ultimately improving bone mineral status.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. JCI - FOXO1 orchestrates the bone-suppressing function of gut-derived serotonin [jci.org]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FOXO1 orchestrates the bone-suppressing function of gut-derived serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of peripheral serotonin synthesis by LP533401 and disturbances in calciotropic hormones attenuated excessive osteoblastogenesis with simultaneous improvement of bone mineral status in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Early Preclinical Evaluation of LP-533401 for Irritable Bowel Syndrome
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the early preclinical studies on LP-533401, a small molecule inhibitor of Tryptophan Hydroxylase 1 (TPH1). The focus is on its mechanism of action, pharmacokinetic profile, and the foundational data that supported its investigation as a potential therapeutic for Irritable Bowel Syndrome (IBS).
Introduction: The Rationale for TPH1 Inhibition in IBS
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and signaling molecule within the gastrointestinal (GI) tract, modulating motility, secretion, and visceral sensation. Over 90% of the body's serotonin is produced in the periphery, primarily by enterochromaffin (EC) cells in the gut.[1] The synthesis of peripheral serotonin is rate-limited by the enzyme Tryptophan Hydroxylase 1 (TPH1).[1][2]
Dysregulation of the peripheral serotonergic system is strongly associated with the pathophysiology of gastrointestinal disorders, including Irritable Bowel Syndrome (IBS).[1] Consequently, inhibiting TPH1 to reduce mucosal serotonin production represents a targeted therapeutic strategy for managing IBS symptoms.
LP-533401 emerged as a potent, small-molecule inhibitor of TPH1.[3][4] Its development was predicated on the hypothesis that selectively reducing gut-derived serotonin, without affecting central nervous system (CNS) serotonin levels, could alleviate symptoms like visceral hypersensitivity and altered bowel function characteristic of IBS.
Mechanism of Action
LP-533401 selectively inhibits TPH1, the initial enzyme in the serotonin biosynthesis pathway.[3] It acts by binding to the active site of the TPH1 enzyme. Kinetic analyses have revealed that LP-533401 is a competitive inhibitor with respect to the substrate, tryptophan, and an uncompetitive inhibitor concerning the pterin cofactor (6-MePH4).[1] This indicates that LP-533401 occupies the tryptophan binding site and can only bind to the enzyme after the pterin cofactor is already bound.[1] By blocking the conversion of tryptophan to 5-hydroxytryptophan, LP-533401 effectively decreases the downstream production of serotonin in the GI tract.
Pharmacokinetics and Peripheral Selectivity
A key feature of LP-533401 is its inability to significantly cross the blood-brain barrier.[3][5] This property confers peripheral selectivity, a crucial attribute for treating gut disorders without inducing the central mood and cognitive side effects associated with altered brain serotonin levels. Pharmacokinetic studies in rodents have demonstrated that following oral administration, the concentration of LP-533401 in the brain is negligible, approximately 1% of that found in plasma.[3][6]
This selectivity ensures that while serotonin content is markedly reduced in the gut, lungs, and blood, levels within the brain remain unaffected.[5][6]
Preclinical Efficacy Data
In Vitro Inhibition Data
LP-533401 demonstrated potent inhibition of the TPH1 enzyme in biochemical assays and effectively reduced serotonin production in cell-based models.
| Parameter | Target | Value (μM) | Assay Type | Reference |
| IC50 | Human TPH1 | 0.7 | Purified Enzyme Assay | [6] |
| IC50 | Human TPH1 | 0.103 | Biochemical Assay | [7] |
| IC50 | Human TPH2 | 0.032 | Biochemical Assay | [7] |
| IC50 | 5-HT Synthesis | 0.4 | RBL-2H3 Cell-Based Assay | [6] |
| Ki (vs. Tryptophan) | TPH1 | 0.31 | Kinetic Analysis | [1] |
| Ki (vs. 6-MePH4) | TPH1 | 0.81 | Kinetic Analysis | [1] |
Note: Some variability in IC50 values exists across different studies, likely due to differences in assay conditions.[7]
In Vivo Efficacy in Animal Models
Oral administration of LP-533401 in mice resulted in a dose-dependent reduction of serotonin levels in the gastrointestinal tract. While many published in vivo studies used osteoporosis models to assess the drug's effect on bone formation, the data on peripheral serotonin reduction are directly relevant to its application in IBS.[3][8]
| Animal Model | Dosage | Administration | Key Findings | Reference |
| Mice | 30 - 90 mg/kg | Oral Gavage | Dose-dependent reduction of 5-HT in duodenum, jejunum, and ileum. No effect on brain 5-HT levels. | [6] |
| Mice | 30 - 250 mg/kg/day | Oral | Marked 5-HT reduction in gut, lungs, and blood. No change in brain 5-HT. | [5] |
| Mice | 250 mg/kg (single dose) | Oral | 50% decrease in gut and lung 5-HT content. | [5] |
| Ovariectomized Rodents | 25 - 250 mg/kg/day | Oral (up to 6 weeks) | Dose-dependent rescue of osteoporosis; 30% decrease in circulating serotonin at the highest dose. | [3] |
Experimental Protocols
In Vitro TPH1 Enzyme Inhibition Assay
This protocol outlines a generalized method for determining the inhibitory activity of LP-533401 against purified TPH1.
-
Enzyme Preparation: Recombinant human TPH1 is purified and prepared in a suitable buffer.
-
Reaction Mixture: The reaction is initiated by combining TPH1, the substrate (L-tryptophan), a cofactor (e.g., 6-MePH4), and ferrous ammonium sulfate in a reaction buffer.
-
Inhibitor Addition: LP-533401 is added at varying concentrations to the reaction mixture to determine IC50 values. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, typically by adding an acid like perchloric acid.
-
Product Detection: The amount of 5-hydroxytryptophan (5-HTP) produced is quantified using a detection method such as High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.
Cell-Based Serotonin Synthesis Assay
This protocol describes the measurement of LP-533401's effect on serotonin production in a cellular context.
-
Cell Culture: TPH1-expressing cells, such as the rat mastocytoma cell line RBL-2H3, are cultured in appropriate media until they reach a suitable confluency.[3][5][6]
-
Compound Treatment: The culture media is replaced with fresh media containing various concentrations of LP-533401 (e.g., 0.1-1 μM) or a vehicle control.
-
Incubation: The cells are incubated with the compound for a specified duration (e.g., 3 days) to allow for the inhibition of serotonin synthesis.[3]
-
Cell Lysis: After treatment, the media is removed, and the cells are lysed using a lysis agent (e.g., 0.1 N NaOH).
-
Sample Preparation: The cell lysates are filtered to remove cellular debris.
-
Serotonin Quantification: The concentration of serotonin in the lysate is analyzed, typically via HPLC or an ELISA-based method.
-
Data Analysis: The amount of serotonin is normalized to total protein content and compared to the vehicle-treated control to determine the dose-dependent inhibition.
In Vivo Animal Study Protocol
This protocol provides a general framework for evaluating the in vivo effects of LP-533401 on tissue serotonin levels.
-
Animal Model: Male C57BL/6J mice are commonly used.[2] Animals are acclimatized and housed in a controlled environment with ad libitum access to food and water.
-
Compound Administration: LP-533401 is formulated in a suitable vehicle (e.g., a dextrose/water solution).[2] The compound is administered to treatment groups at various doses (e.g., 30, 90, 250 mg/kg) via oral gavage, typically once or twice daily for a set number of days.[2][6] A control group receives the vehicle only.
-
Tissue Collection: At the end of the treatment period, animals are euthanized. Tissues of interest, including sections of the GI tract (duodenum, jejunum, ileum), blood, and the brain, are rapidly dissected and flash-frozen or processed immediately.
-
Tissue Homogenization: Tissue samples are homogenized in an appropriate buffer to extract serotonin.
-
Serotonin Measurement: The concentration of serotonin in the tissue homogenates is quantified using HPLC with electrochemical detection.
-
Statistical Analysis: Serotonin levels from the treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine significance.
Summary and Forward Look
Early preclinical studies effectively established LP-533401 as a potent, peripherally selective TPH1 inhibitor. The compound demonstrated robust target engagement in both in vitro and in vivo settings, significantly reducing serotonin synthesis in the gut without affecting brain serotonin levels. This pharmacological profile provided a strong scientific rationale for its investigation in disorders driven by excess peripheral serotonin, most notably Irritable Bowel Syndrome. While direct studies in established animal models of IBS were not the primary focus of the initial publications, the successful demonstration of peripheral serotonin reduction laid the critical groundwork for subsequent clinical exploration of TPH inhibitors like LX-1031 for IBS.[9][10]
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Tryptophan Hydroxylase Inhibitor LX1031 Shows Clinical Benefit in Patients With Nonconstipating Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
LP-533401: A Potent and Selective Tool for Investigating Peripheral Tryptophan Hydroxylase 1 (TPH1) Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a multifaceted biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery, regulating a wide array of physiological processes including mood, appetite, gut motility, and hemodynamics.[1][2] The synthesis of serotonin is initiated by the rate-limiting enzyme tryptophan hydroxylase (TPH).[3][4][5] Two distinct isoforms of TPH have been identified: TPH2, which is primarily expressed in neuronal cells and is responsible for the majority of serotonin synthesis in the brain, and TPH1, which is predominantly found in peripheral tissues such as the enterochromaffin cells of the gastrointestinal tract and the pineal gland.[1][2][6][7][8] This duality of the serotonergic system allows for the independent regulation of central and peripheral serotonin functions.[1]
LP-533401 is a potent and selective small molecule inhibitor of TPH1.[9][10][11] Its ability to reduce peripheral serotonin synthesis without significantly affecting central serotonin levels makes it an invaluable research tool for elucidating the specific functions of TPH1 and the role of peripherally derived serotonin in various physiological and pathological conditions.[2][9][10][12] This technical guide provides a comprehensive overview of LP-533401, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its use, and its application in studying TPH1 function.
Mechanism of Action
LP-533401 exerts its inhibitory effect on TPH1 by acting as a competitive inhibitor with respect to the substrate tryptophan.[6] Co-crystal structures of the catalytic domain of human TPH1 with LP-533401 reveal that the inhibitor occupies the binding site of tryptophan.[6] Kinetic analysis further supports this mechanism, demonstrating that LP-533401 is competitive versus tryptophan and uncompetitive versus the cofactor tetrahydrobiopterin (BH4).[6] This suggests that the inhibitor binds to the enzyme-cofactor complex.[6] The interaction of LP-533401 with the active site of TPH1 involves key amino acid residues, leading to a conformational change that prevents the binding and subsequent hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor of serotonin.[6]
Quantitative Data
The efficacy of LP-533401 as a TPH1 inhibitor has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of TPH1 by LP-533401
| Parameter | Value | Assay System | Reference |
| IC50 vs. human TPH1 | 0.7 µM | Purified enzyme assay | [12] |
| IC50 vs. human TPH1 | 0.103 µM | Biochemical assay | [13] |
| IC50 vs. TPH1 | 12.4 µM | BON cell (human carcinoid cell line) assay | [13] |
| Ki vs. TPH1 (competitive vs. tryptophan) | 0.31 µM | Kinetic analysis | [6] |
| Ki vs. TPH1 (uncompetitive vs. pterin) | 0.81 µM | Kinetic analysis | [6] |
| IC50 vs. TPH2 | 0.032 µM | Biochemical assay | [13] |
Table 2: In Vivo Effects of LP-533401 on Serotonin Levels
| Species | Dose | Route of Administration | Tissue | % Reduction in 5-HT | Reference |
| Mouse | 30 mg/kg/day | Oral | Duodenum, Jejunum, Ileum | Dose-dependent reduction | [12] |
| Mouse | 90 mg/kg/day | Oral | Duodenum, Jejunum, Ileum | Dose-dependent reduction | [12] |
| Mouse | 250 mg/kg (single dose) | Oral | Lung, Gut | 50% | [9] |
| Mouse | 30-250 mg/kg/day | Oral | Gut, Lungs, Blood | Marked reduction | [9] |
| Mouse | 250 mg/kg/day | Oral | Serum | 30% | [10] |
| Rat | 25 mg/kg/day | Oral (gavage) | Serum | 35-40% | [14] |
Table 3: Pharmacokinetic Properties of LP-533401
| Parameter | Observation | Species | Reference |
| Blood-Brain Barrier Permeability | Negligible levels in the brain following oral administration. | Rodents | [9][10][12] |
| Brain to Plasma Concentration Ratio | Approximately 1% after a 10 mg/kg oral dose. | Mouse | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of LP-533401 in research. The following are representative protocols for key experiments.
In Vitro TPH1 Inhibition Assay
This protocol is adapted from methodologies described in the literature for determining the in vitro potency of TPH1 inhibitors.[13][15][16]
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan
-
Tetrahydrobiopterin (BH4)
-
Catalase
-
Ferrous ammonium sulfate
-
LP-533401
-
Assay buffer (e.g., 40 mM HEPES, pH 7.0)
-
Quenching solution (e.g., 2% acetic acid in ethanol)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence or HPLC system for 5-HTP detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, and ferrous ammonium sulfate.
-
Add serially diluted LP-533401 or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add the TPH1 enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of L-tryptophan and BH4.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of 5-hydroxytryptophan (5-HTP) produced. This can be done using a fluorescence-based method where 5-HTP is detected directly or after a derivatization step, or by using HPLC with fluorescence or electrochemical detection.
-
Calculate the percentage of inhibition for each concentration of LP-533401 and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Serotonin Production Assay
This protocol is based on studies using TPH1-expressing cell lines to assess the cellular activity of inhibitors.[10][12][13]
Materials:
-
TPH1-expressing cells (e.g., RBL-2H3 rat mastocytoma cells or human carcinoid BON cells)[9][12][13]
-
Cell culture medium and supplements
-
LP-533401
-
Lysis buffer (e.g., 0.1 N NaOH)
-
HPLC system with electrochemical or fluorescence detection for serotonin quantification
Procedure:
-
Plate the TPH1-expressing cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with increasing concentrations of LP-533401 or vehicle control for a specified period (e.g., 3 days).[10]
-
After treatment, remove the culture medium and lyse the cells using the lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Analyze the serotonin content in the supernatant using an HPLC system.
-
Normalize the serotonin levels to the total protein concentration in each sample.
-
Calculate the percentage of inhibition of serotonin production at each LP-533401 concentration and determine the IC50 value.
In Vivo Animal Studies
This protocol provides a general framework for evaluating the in vivo effects of LP-533401 in rodents, based on published studies.[9][10][12][14][17]
Materials:
-
Experimental animals (e.g., mice or rats)
-
LP-533401
-
Vehicle for oral administration (e.g., a mixture of methylcellulose and dextrose)[18]
-
Equipment for oral gavage
-
Tissue collection and processing supplies
-
HPLC system for serotonin quantification
Procedure:
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Divide the animals into treatment groups (e.g., vehicle control and different doses of LP-533401).
-
Prepare the dosing solutions of LP-533401 in the appropriate vehicle.
-
Administer LP-533401 or vehicle to the animals daily by oral gavage for the desired duration of the study (e.g., from a single dose to several weeks).[9][10]
-
At the end of the treatment period, collect blood and tissue samples (e.g., gastrointestinal tract, lungs, brain) for analysis.
-
Process the tissue samples to extract serotonin. This typically involves homogenization in an acidic solution followed by centrifugation.
-
Measure the serotonin concentration in the plasma/serum and tissue extracts using an HPLC system.
-
Analyze the data to determine the effect of LP-533401 on serotonin levels in different tissues and at different doses.
Visualizations
Signaling Pathway
Caption: Mechanism of TPH1 inhibition by LP-533401.
Experimental Workflow
Caption: Workflow for evaluating TPH1 inhibitors.
Logical Relationship
Caption: Selectivity of LP-533401 for peripheral TPH1.
Conclusion
LP-533401 is a well-characterized, potent, and peripherally selective TPH1 inhibitor. Its ability to effectively reduce serotonin synthesis in the gastrointestinal tract and other peripheral tissues, without significantly impacting central serotonin levels, makes it an exceptional tool for dissecting the distinct roles of peripheral serotonin in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize LP-533401 in their studies of TPH1 function and the broader implications of the peripheral serotonergic system. Further research using this tool will undoubtedly continue to unravel the complex biology of serotonin and may pave the way for novel therapeutic strategies targeting peripheral TPH1.
References
- 1. ASCENION GmbH - Tryptophan Hydroxylase 1 Knockout Mice as a Tool to Study the Function of Serotonin [ascenion.de]
- 2. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Gene - TPH1 [maayanlab.cloud]
- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oral Gavage Administration of LP-533401 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3] Primarily synthesized in the gastrointestinal (GI) tract, peripheral serotonin has been implicated in various physiological processes, including bone metabolism. LP-533401 has been demonstrated to effectively reduce peripheral serotonin levels without significantly affecting central nervous system serotonin, as it does not readily cross the blood-brain barrier.[1][4] This characteristic makes it a valuable tool for investigating the role of gut-derived serotonin in various disease models, particularly in osteoporosis research where it has shown anabolic effects on bone.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of LP-533401 in mice, intended to guide researchers in designing and executing in vivo studies.
Mechanism of Action
LP-533401 competitively inhibits TPH1, which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine, 5-HT).[3] By blocking this initial step, LP-533401 effectively decreases the production of serotonin in the gut enterochromaffin cells. This reduction in circulating serotonin has been shown to stimulate osteoblast proliferation and bone formation.[4][5]
Figure 1: Mechanism of action of LP-533401 in the serotonin synthesis pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the oral administration of LP-533401 in mice.
Table 1: Dosage and Efficacy of LP-533401 in Mice
| Parameter | Dosage | Duration | Mouse Model | Key Findings | Reference |
| Serum Serotonin Levels | 250 mg/kg/day | Not specified | Wild-type mice | ~30% decrease in serum serotonin | [4] |
| Bone Mineral Density (BMD) | 25 mg/kg/day | 16 weeks | C57BL/6 mice | Significant increase in lumbar vertebral BMD | [6] |
| Osteoporosis Rescue | 25, 100, or 250 mg/kg/day | 6 weeks | Ovariectomized mice | Dose-dependent reversal of bone loss | [4] |
| Aortic Calcification | 25 mg/kg/day | 16 weeks | Apoe-/- mice | Blunted initial development of aortic calcification | [6] |
| In vitro TPH1 Inhibition | 1 µM | 3 days | RBL2H3 cells | Complete inhibition of serotonin production | [1][4] |
Table 2: Pharmacokinetic and Safety Data of LP-533401 in Rodents
| Parameter | Finding | Species | Reference |
| Blood-Brain Barrier Permeability | Negligible levels in the brain after oral administration | Rodents | [1][4] |
| Effect on Brain Serotonin | No change in brain serotonin content | Mice | [4] |
| Safety | No observed deleterious effects on hemostasis or intestinal motility at doses up to 250 mg/kg/day | Mice | [4] |
Experimental Protocols
Materials and Equipment
-
LP-533401 hydrochloride (Dalton Pharma, or equivalent)
-
Polyethylene glycol (PEG) 400
-
5% Dextrose solution
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inch, curved with a ball tip)
-
Syringes (1 mL)
-
Animal restraining device (optional)
Preparation of LP-533401 Dosing Solution
This protocol is based on methodologies reported in the literature.[5][7]
-
Vehicle Preparation: Prepare a 40:60 solution of polyethylene glycol and 5% dextrose. For example, to prepare 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of 5% dextrose solution.
-
Weighing LP-533401: Accurately weigh the required amount of LP-533401 hydrochloride based on the desired concentration and the total volume of the dosing solution.
-
Dissolution: Add the weighed LP-533401 to the vehicle.
-
Mixing: Mix the solution thoroughly. It is recommended to mix the LP-533401 and polyethylene glycol solution overnight on a magnetic stirrer to ensure complete dissolution. Add the 5% dextrose solution just before administration.[5]
-
Storage: The solution should be prepared fresh daily.
Example Calculation for a 25 mg/kg Dose:
-
For a 25 g mouse, the required dose is 0.625 mg.
-
Assuming a dosing volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration of the dosing solution is 2.5 mg/mL.
-
To prepare 10 mL of this solution, you would need 25 mg of LP-533401.
Oral Gavage Procedure
This protocol provides a standardized method for oral gavage in mice.
Figure 2: Standardized workflow for oral gavage in mice.
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume. The typical dosing volume should not exceed 10 mL/kg body weight.[8]
-
Handle the animal gently to minimize stress.
-
-
Dose Preparation:
-
Draw the calculated volume of the LP-533401 solution into a syringe fitted with an appropriate gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
-
Animal Restraint:
-
Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Forcing the needle can cause esophageal or tracheal injury.[9]
-
-
Administration of the Solution:
-
Once the needle is in the stomach (the pre-measured length), administer the solution slowly and steadily.[11]
-
Observe the animal for any signs of distress, such as coughing or struggling, which could indicate improper placement of the needle in the trachea. If this occurs, immediately stop the procedure and remove the needle.[9]
-
-
Needle Removal:
-
After administering the full dose, gently and smoothly withdraw the needle.
-
-
Post-Procedure Observation:
-
Return the mouse to its cage and monitor for at least 15 minutes for any adverse reactions, such as respiratory distress, lethargy, or signs of pain.[12]
-
Conclusion
The oral gavage administration of LP-533401 is a well-established method for studying the effects of peripheral serotonin inhibition in mice. Adherence to proper preparation and administration protocols is crucial for ensuring animal welfare, data accuracy, and reproducibility. The information and protocols provided in these application notes serve as a detailed guide for researchers utilizing LP-533401 in their in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LP-533401 for Rat Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the biosynthesis of gut-derived serotonin (GDS). Emerging research has identified GDS as a significant inhibitor of bone formation. By reducing peripheral serotonin levels, LP-533401 promotes osteoblast proliferation and activity, presenting a novel anabolic strategy for the treatment of osteoporosis. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of LP-533401 in established rat models of osteoporosis.
Mechanism of Action
LP-533401 exerts its bone-anabolic effects by inhibiting the production of serotonin in the enterochromaffin cells of the gut.[1][2] This peripheral action is crucial as the molecule does not readily cross the blood-brain barrier, thus avoiding alterations to central serotonin levels which are vital for neurological functions.[1] The reduction in circulating serotonin relieves the inhibitory pressure on osteoblasts, leading to enhanced bone formation.[1][3] This targeted approach makes LP-533401 a promising therapeutic agent for osteoporosis.
Caption: Signaling pathway of LP-533401 in bone metabolism.
Recommended Dosages in Rat Models
The effective dosage of LP-533401 in rat models of osteoporosis, particularly the ovariectomized (OVX) rat model, has been investigated in several preclinical studies. The compound is typically administered orally via gavage.
| Dosage (mg/kg/day) | Animal Model | Duration | Key Findings | Reference |
| 25 | Ovariectomized (OVX) Rats | 4 weeks | Rescued ovariectomy-induced osteopenia. | [1][4] |
| 30 | 5/6 Nephrectomized Rats | 8 weeks | Restored bone mineral status, microarchitecture, and strength. | [5] |
| 100 | Ovariectomized (OVX) Rats | 4 weeks | Dose-dependent increase in bone mass. | [1][4] |
| 100 | 5/6 Nephrectomized Rats | 8 weeks | Restored bone mineral status and decreased serum phosphate levels. | [5] |
| 250 | Ovariectomized (OVX) Rats | 4 weeks | Fully rescued ovariectomy-induced osteopenia. | [1][4] |
Experimental Protocols
Ovariectomy-Induced Osteoporosis Model in Rats
The ovariectomized (OVX) rat is a widely accepted preclinical model for studying postmenopausal osteoporosis.
Caption: Experimental workflow for LP-533401 efficacy testing.
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats.
-
Age: Typically 3-6 months old, skeletally mature.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to standard chow and water.
2. Ovariectomy Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Make a dorsal midline incision or bilateral flank incisions.
-
Ligate the ovarian blood vessels and fallopian tubes.
-
Remove both ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as required.
-
For the sham control group, perform the same surgical procedure without removing the ovaries.
3. Post-Operative Care and Osteoporosis Development:
-
Allow the animals to recover for a period of 2 to 12 weeks to allow for the development of osteopenia.
4. Preparation and Administration of LP-533401:
-
Formulation: LP-533401 is typically suspended in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in water.
-
Administration: Administer the prepared suspension or vehicle control orally once daily via gavage.
-
Dosage Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + LP-533401 (e.g., 25, 100, 250 mg/kg)
-
5. Duration of Treatment:
-
Treatment duration can range from 4 to 8 weeks or longer, depending on the study objectives.
6. Assessment of Efficacy:
-
Micro-Computed Tomography (µCT) Analysis:
-
At the end of the study, euthanize the animals and collect femurs and vertebrae.
-
Fix the bones in 10% neutral buffered formalin.
-
Scan the bones using a high-resolution µCT system to analyze trabecular and cortical bone microarchitecture.
-
Key parameters to measure include Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
-
Histomorphometry:
-
Embed the bones in plastic (e.g., methyl methacrylate).
-
Cut undecalcified sections and stain (e.g., Von Kossa, Toluidine Blue).
-
Perform dynamic histomorphometry by administering fluorescent labels (e.g., calcein, alizarin red) at specific time points before euthanasia.
-
Key parameters to measure include Mineralizing Surface/Bone Surface (MS/BS), Mineral Apposition Rate (MAR), and Bone Formation Rate (BFR/BS).
-
-
Biochemical Markers:
-
Collect blood samples at baseline and at the end of the study.
-
Measure serum levels of bone turnover markers such as osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-I, a marker of bone resorption).
-
Serum serotonin levels can also be measured to confirm the pharmacological effect of LP-533401.
-
Safety and Tolerability
In preclinical studies, orally administered LP-533401 has been reported to be well-tolerated in rodents. Notably, even at higher doses (e.g., 250 mg/kg/day), no significant adverse effects on gastrointestinal motility or hemostasis have been observed.[1]
Conclusion
LP-533401 represents a promising bone anabolic agent for the treatment of osteoporosis. The recommended oral dosages in rat models of osteoporosis range from 25 to 250 mg/kg/day. The experimental protocols outlined above provide a framework for evaluating the efficacy of LP-533401 in a preclinical setting. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoveryopinion.com [drugdiscoveryopinion.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing LP-533401 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of LP-533401 in cell culture experiments. LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][2][3][4] These guidelines are intended to ensure consistent and reproducible results in in vitro studies investigating the role of peripheral serotonin signaling.
Introduction to LP-533401
LP-533401 is a small molecule inhibitor that specifically targets TPH1, thereby reducing the production of serotonin in peripheral tissues such as the gut and lungs, without significantly affecting central nervous system serotonin levels.[1][5] This selectivity makes it a valuable tool for elucidating the physiological and pathological roles of gut-derived serotonin in various biological processes, including bone metabolism, pulmonary hypertension, and leukemia.[4][6]
Mechanism of Action: LP-533401 acts as a competitive inhibitor of TPH1 with respect to the substrate tryptophan.[7] It binds to the active site of the TPH1 enzyme, preventing the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[3][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of LP-533401 for experimental planning.
Table 1: Physicochemical Properties of LP-533401
| Property | Value | Source |
| CAS Number | 945976-43-2 | [1][6] |
| Molecular Formula | C₂₇H₂₂F₄N₄O₃ | [1][6] |
| Molecular Weight | 526.48 g/mol | [1] |
| Appearance | Crystalline solid (Brown to green) | [1] |
Table 2: Solubility of LP-533401
| Solvent | Solubility | Notes | Source |
| DMSO | 25 mg/mL (47.49 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic. | [1] |
| DMF | 10 mg/mL | - | [6] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - | [6] |
| Water | < 0.1 mg/mL (insoluble) | - | [5] |
Table 3: Effective Concentrations and IC₅₀
| Cell Line | Parameter | Value | Notes | Source |
| RBL-2H3 | Effective Concentration | 1 µM | Completely inhibits serotonin production. | [1][5][6] |
| RBL-2H3 | IC₅₀ | 0.4 µM | - | [1] |
| BON cells | Potency Drop | 17-fold drop | Compared to biochemical assays. | [7] |
Experimental Protocols
Preparation of LP-533401 Stock Solution
Materials:
-
LP-533401 powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of LP-533401 powder.
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution vigorously to aid dissolution.
-
If necessary, gently warm the solution to 60°C and/or use an ultrasonic bath to ensure complete dissolution.[1] Caution: Use caution when heating DMSO.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Preparation of Working Solution for Cell Culture
Materials:
-
LP-533401 stock solution (in DMSO)
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the LP-533401 stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of LP-533401.
Example Dilution Calculation:
To prepare 1 mL of a 1 µM working solution from a 10 mM stock solution:
-
(Volume of stock) x (Concentration of stock) = (Volume of working) x (Concentration of working)
-
(Volume of stock) x (10,000 µM) = (1000 µL) x (1 µM)
-
Volume of stock = 0.1 µL
Since accurately pipetting 0.1 µL is difficult, a two-step dilution is recommended:
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution (e.g., 10 µL of stock in 990 µL of medium).
-
Final Dilution: Dilute the 100 µM intermediate solution 1:100 in cell culture medium to achieve the final 1 µM working concentration (e.g., 10 µL of intermediate solution in 990 µL of medium).
Visualizations
Signaling Pathway of LP-533401 Action```dot
Caption: General workflow for treating cultured cells with LP-533401.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
LP-533401 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2] TPH1 is primarily expressed in the enterochromaffin cells of the gastrointestinal tract and is responsible for the majority of serotonin production outside of the central nervous system.[3] By inhibiting TPH1, LP-533401 effectively reduces peripheral serotonin levels without significantly affecting central serotonin, as it does not readily cross the blood-brain barrier.[1] This targeted action makes LP-533401 a valuable research tool for investigating the diverse physiological roles of peripheral serotonin and a potential therapeutic agent for conditions associated with elevated peripheral serotonin, such as osteoporosis and certain gastrointestinal disorders.[1][3]
These application notes provide detailed information on the solubility of LP-533401 in various solvents and protocols for its preparation for in vitro and in vivo studies.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₂₂F₄N₄O₃ |
| Molecular Weight | 526.48 g/mol |
| Appearance | Solid |
| Color | Brown to green |
| CAS Number | 945976-43-2 |
(Data sourced from commercial supplier information)
Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 25 mg/mL | 47.49 mM | Ultrasonic agitation and warming to 60°C may be required to achieve full dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.75 mM | This formulation is suitable for in vivo studies and results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of LP-533401 in DMSO, suitable for most in vitro applications.
Materials:
-
LP-533401 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Vortex mixer
-
Water bath or heat block capable of 60°C
-
Ultrasonic bath
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of LP-533401 powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.26 mg of LP-533401 (Molecular Weight: 526.48 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the LP-533401 powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Heating and Sonication (if necessary): If the compound does not fully dissolve, warm the solution to 60°C for 5-10 minutes.[1] Following warming, place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an In Vivo Formulation
This protocol details the preparation of a dosing solution of LP-533401 for in vivo administration, based on a commonly used vehicle.
Materials:
-
LP-533401
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
This protocol is for the preparation of 1 mL of a ≥ 2.5 mg/mL dosing solution.[1] Adjust volumes as needed for your experimental requirements.
-
Prepare a 25 mg/mL LP-533401 stock in DMSO: Follow Protocol 1 to prepare a concentrated stock solution of LP-533401 in DMSO.
-
Vehicle Preparation (in order): a. In a sterile conical tube, add 400 µL of PEG300. b. To the PEG300, add 100 µL of the 25 mg/mL LP-533401 DMSO stock solution and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous. d. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution until it is clear and uniform.
-
Administration: The dosing solution should be prepared fresh on the day of use. If any precipitation is observed, gentle warming and sonication may be used to redissolve the compound.
Signaling Pathway
LP-533401 acts as a direct inhibitor of Tryptophan Hydroxylase 1 (TPH1). TPH1 is the initial and rate-limiting enzyme in the synthesis of serotonin in the periphery, primarily in the enterochromaffin cells of the gut. The pathway begins with the dietary amino acid L-Tryptophan, which is hydroxylated by TPH1 to form 5-Hydroxytryptophan (5-HTP). Subsequently, 5-HTP is decarboxylated by Aromatic L-amino acid decarboxylase (AADC) to produce Serotonin (5-Hydroxytryptamine, 5-HT). LP-533401's inhibitory action on TPH1 blocks this pathway at its first step, thereby reducing the downstream production of peripheral serotonin.
Caption: Mechanism of action of LP-533401 in the peripheral serotonin synthesis pathway.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing LP-533401 in a research setting, from initial solubility testing to in vivo application.
Caption: General experimental workflow for using LP-533401.
References
Vehicle solution for LP-533401 administration (polyethylene glycol and dextrose)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a vehicle solution for the administration of LP-533401, a tryptophan hydroxylase 1 (Tph1) inhibitor. The recommended vehicle utilizes a combination of polyethylene glycol (PEG) and dextrose, which has been successfully used in preclinical studies for oral administration of this compound.
Application Notes
LP-533401 is an inhibitor of tryptophan hydroxylase 1, the rate-limiting enzyme for serotonin synthesis in the gut, and has shown potential as a bone anabolic agent[1][2]. Due to its characteristics, LP-533401 may exhibit poor solubility in aqueous solutions, necessitating a suitable vehicle for effective in vivo administration.
Vehicle Composition and Rationale:
A combination of polyethylene glycol (PEG) and dextrose in water offers a reliable vehicle for the oral administration of LP-533401.
-
Polyethylene Glycol (PEG): PEG is a non-toxic, water-soluble polymer widely used in pharmaceutical formulations to enhance the solubility of poorly water-soluble compounds[3][4][5]. Its versatility and approval by the FDA make it a suitable choice for preclinical research[3][5].
-
Dextrose Solution (5%): A 5% dextrose solution is a sterile, nonpyrogenic solution used for fluid and nutrient replacement and as a vehicle for drug administration[6][7][8]. It provides an aqueous base for the formulation.
A previously published study successfully utilized a vehicle composed of polyethylene glycol and 5% dextrose in a 40:60 ratio for the oral gavage of LP-533401 in rats[1].
Quantitative Data Summary
The following table summarizes the quantitative data from a published study administering LP-533401 using a PEG and dextrose vehicle.
| Parameter | Value | Reference |
| Compound | LP-533401 HCl | [1] |
| Vehicle Composition | Polyethylene glycol : 5% Dextrose | [1] |
| Vehicle Ratio | 40 : 60 | [1] |
| Dosage | 25 mg/kg/day | [1][9] |
| Route of Administration | Oral Gavage | [1] |
| Animal Model | Rats | [1][9] |
Experimental Protocols
Protocol 1: Preparation of the LP-533401 Vehicle Solution
This protocol details the preparation of a polyethylene glycol and 5% dextrose vehicle for the oral administration of LP-533401.
Materials:
-
LP-533401 HCl
-
Polyethylene glycol (e.g., PEG 400)
-
5% Dextrose solution (sterile)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes or vials
-
Analytical balance
Procedure:
-
Determine the required amount of LP-533401 and vehicle components based on the desired final concentration and the number and weight of the experimental animals.
-
Weigh the required amount of LP-533401 HCl using an analytical balance.
-
Prepare the vehicle solution:
-
In a sterile container, combine polyethylene glycol and 5% dextrose solution in a 40:60 ratio (v/v). For example, to prepare 10 mL of the vehicle, mix 4 mL of polyethylene glycol with 6 mL of 5% dextrose solution.
-
-
Dissolve LP-533401 in the vehicle:
-
Add the weighed LP-533401 to the prepared vehicle solution.
-
A study noted that the solution was prepared by mixing the LP-533401 and polyethylene glycol solution overnight, and adding the 5% dextrose just before administration[1].
-
-
Ensure complete dissolution:
-
Gently vortex or use a magnetic stirrer at a low speed to facilitate the dissolution of the compound.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Store the final formulation appropriately. The solution should be prepared fresh daily[1].
Protocol 2: Administration of LP-533401 via Oral Gavage
This protocol describes the oral administration of the prepared LP-533401 solution to rats.
Materials:
-
Prepared LP-533401 solution
-
Appropriately sized oral gavage needles
-
Syringes
-
Experimental animals (rats)
Procedure:
-
Calculate the volume of the LP-533401 solution to be administered to each animal based on its body weight and the target dose (e.g., 25 mg/kg).
-
Gently mix the LP-533401 solution before drawing it into the syringe to ensure homogeneity.
-
Draw the calculated volume into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully restrain the animal.
-
Gently insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Administer the vehicle alone to the control group using the same procedure.
Visualizations
Caption: Signaling pathway of gut-derived serotonin and its inhibition by LP-533401.
Caption: Experimental workflow for preparing and administering the LP-533401 solution.
References
- 1. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Articles [globalrx.com]
- 7. What Is Dextrose and How Is It Used Medically? [healthline.com]
- 8. 5% Dextrose Injection USP [dailymed.nlm.nih.gov]
- 9. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LP-533401 dosage for maximum efficacy
Welcome to the technical support center for LP-533401. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of LP-533401 for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is LP-533401 and what is its primary mechanism of action?
A1: LP-533401 is a potent and selective inhibitor of Tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[1][2][3] Its primary mechanism is to reduce the production of serotonin in the gut.[1][2] TPH1 is highly expressed in the gastrointestinal (GI) tract and the pineal gland and is responsible for over 90% of serotonin synthesis in the periphery.[3] LP-533401 has been shown to be a useful tool for studying the therapeutic potential of inhibiting gut-derived serotonin (GDS) biosynthesis.[4]
Q2: What is the recommended solvent for preparing LP-533401 stock solutions?
A2: For in vitro experiments, Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of LP-533401.[1] For in vivo studies in rodents, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another described vehicle for oral gavage in rats is a solution of polyethylene glycol and 5% dextrose (40:60 ratio).[5] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Q3: Does LP-533401 cross the blood-brain barrier?
A3: No, pharmacokinetic studies in rodents have shown that LP-533401 levels in the brain are negligible following oral administration, indicating it does not effectively cross the blood-brain barrier.[1][4][6] This makes it a selective inhibitor of peripheral serotonin synthesis without directly affecting brain serotonin levels.[6][7]
Q4: What are the recommended storage conditions for LP-533401 stock solutions?
A4: Stock solutions of LP-533401 can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Serotonin Production In Vitro
-
Question: I am not observing the expected decrease in serotonin levels in my cell-based assays after treatment with LP-533401. What could be the cause?
-
Answer:
-
Compound Solubility: Ensure that LP-533401 is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations. If precipitation is observed, gentle warming and/or sonication may aid dissolution.[1]
-
Cell Line Expression of TPH1: Confirm that your cell line expresses TPH1. For example, RBL2H3 cells are known to express TPH1 and show a dose-dependent decrease in serotonin production with LP-533401 treatment.[1][4]
-
Concentration and Incubation Time: Review your experimental parameters. A concentration of 1 µM LP-533401 has been shown to completely inhibit serotonin production in RBL2H3 cells after 3 days of treatment.[4] Lower concentrations or shorter incubation times may not be sufficient.
-
Reagent Quality: Verify the quality and purity of your LP-533401 compound. Degradation can lead to a loss of activity.
-
Issue 2: High Variability in In Vivo Experimental Results
-
Question: My in vivo results with LP-533401 show high variability between animals. How can I improve consistency?
-
Answer:
-
Vehicle Preparation and Administration: Ensure the vehicle is prepared fresh daily and that LP-533401 is completely solubilized before administration.[1][5] Inconsistent suspension can lead to variable dosing.
-
Route and Frequency of Administration: Oral gavage is a common administration route.[5] Ensure consistent technique and timing of administration (e.g., once daily).
-
Animal Model and Diet: The animal model, age, and diet can influence gut physiology and drug metabolism. Standardize these variables across all experimental groups.
-
Dosage: In vivo efficacy is dose-dependent.[4] Ensure accurate calculation of dosage based on body weight and consistent administration.
-
Issue 3: Unexpected Phenotypes or Off-Target Effects
-
Question: I am observing unexpected phenotypes in my animal models that don't seem to be related to serotonin inhibition. What should I consider?
-
Answer:
-
Dosage Level: While LP-533401 is selective for TPH1 over TPH2, very high concentrations could potentially lead to off-target effects.[7] Review the literature for established dose ranges in similar models. Doses in mice have ranged from 1 mg/kg to 250 mg/kg per day.[1]
-
Animal Health: Monitor the general health of the animals. Unexpected effects could be related to underlying health issues in the colony rather than the compound itself.
-
Control Groups: Ensure you have appropriate vehicle-only control groups to distinguish compound-specific effects from effects of the vehicle or experimental procedures.
-
Quantitative Data Presentation
Table 1: In Vitro Efficacy of LP-533401
| Assay Type | Cell Line/Enzyme | Metric | Value | Reference |
| TPH1 Inhibition | Purified Human TPH1 | IC50 | 0.7 µM | [6] |
| TPH1 Inhibition | Purified Human TPH1 | IC50 | 0.103 µM | [8] |
| TPH2 Inhibition | Purified Human TPH2 | IC50 | 0.032 µM | [8] |
| 5-HT Synthesis Inhibition | RBL-2H3 Cells | IC50 | 0.4 µM | [6] |
| 5-HT Synthesis Inhibition | BON Cells | IC50 | 12.4 µM | [8] |
| Complete Inhibition | RBL2H3 Cells | Concentration | 1 µM | [1][4] |
Table 2: In Vivo Dosage and Effects of LP-533401 in Rodent Models
| Animal Model | Dosage Range | Administration Route | Observed Effect | Reference |
| Ovariectomized Mice | 1, 10, 100, 250 mg/kg/day | Oral | Dose-dependent prevention and rescue of osteoporosis | [1][4] |
| Healthy Adult Mice | 30 - 250 mg/kg/day | Oral | Marked reduction in gut, lung, and blood 5-HT | [1] |
| Healthy Adult Mice | 250 mg/kg (single dose) | Oral | ~50% decrease in lung and gut 5-HT | [1] |
| Periodontitis Rat Model | 25 mg/kg/day | Gavage | No significant effect on alveolar bone loss | [5] |
| High-Fat Diet Mice | 30, 90 mg/kg | Oral | Dose-dependent reduction of 5-HT in duodenum, jejunum, and ileum | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Serotonin Production in RBL2H3 Cells
-
Cell Culture: Culture RBL2H3 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Preparation of LP-533401: Prepare a stock solution of LP-533401 in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture media to achieve final concentrations ranging from 0.1 µM to 1 µM. Include a vehicle-only control (media with DMSO).
-
Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of LP-533401 or vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant and/or cell lysates.
-
Serotonin Quantification: Measure the concentration of serotonin in the collected samples using a validated method such as ELISA or HPLC.
-
Data Analysis: Normalize the serotonin levels to the vehicle control and plot the dose-response curve to determine the extent of inhibition.
Protocol 2: In Vivo Administration of LP-533401 in Mice for Bone Mass Analysis
-
Animal Model: Use an appropriate mouse model, such as ovariectomized (OVX) mice to induce osteoporosis. Include a sham-operated control group.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle, LP-533401 25 mg/kg, 100 mg/kg, 250 mg/kg).
-
Vehicle and Drug Preparation: Prepare the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and the LP-533401 solutions fresh daily.
-
Administration: Administer the vehicle or LP-533401 solution once daily via oral gavage for the duration of the study (e.g., 6 weeks).[4]
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., femur, vertebrae) for analysis.
-
Bone Parameter Measurement: Analyze bone parameters using techniques such as micro-computed tomography (µCT) to assess bone volume, trabecular number, and other relevant metrics.
-
Serotonin Level Measurement: Collect blood samples to measure serum serotonin levels via ELISA to confirm the pharmacological effect of LP-533401.[4]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LP-533401 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing LP-533401 in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation and Administration
Q1: What is the recommended vehicle for in vivo administration of LP-533401?
A1: A common vehicle for oral administration of LP-533401 is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is recommended to first dissolve LP-533401 in DMSO to create a clear stock solution before sequentially adding the other co-solvents.[1] To avoid precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] For reliable and reproducible results, the working solution for in vivo experiments should be prepared fresh on the day of use.[1]
Q2: My LP-533401 solution is cloudy or shows precipitation. What should I do?
A2: Cloudiness or precipitation can occur if the compound is not fully dissolved or if it crashes out of solution. Here are some troubleshooting steps:
-
Ensure Proper Dissolution Order: Always dissolve LP-533401 in DMSO first to create a stock solution before adding the other components of the vehicle.
-
Use Heat and Sonication: Gentle warming and sonication can help dissolve the compound.[1]
-
Prepare Fresh Solutions: It is strongly recommended to prepare the dosing solution fresh daily to ensure its integrity.[1]
-
Check Compound Purity: Impurities in the compound can affect its solubility. Ensure you are using a high-purity batch of LP-533401.
Q3: What is the recommended route of administration and dosage range for LP-533401 in rodents?
A3: The most common route of administration for LP-533401 in rodent studies is oral gavage.[1][2] The effective dosage can vary depending on the experimental model and desired therapeutic effect. Doses ranging from 25 mg/kg/day to 250 mg/kg/day have been used in mice and rats.[1][2][3] For instance, a dose of 25 mg/kg/day was used in a rat model of periodontal disease[2][3], while doses up to 250 mg/kg/day have been used in osteoporosis models.[1]
Experimental Design and Interpretation
Q4: I am not observing the expected decrease in peripheral serotonin levels. What could be the reason?
A4: Several factors could contribute to a lack of expected efficacy:
-
Inadequate Dosing: The dose of LP-533401 may be insufficient for your specific animal model or strain. Consider performing a dose-response study to determine the optimal dose. Doses from 30 to 250 mg/kg per day have been shown to reduce 5-HT content in the gut, lungs, and blood of mice.[1]
-
Formulation Issues: As mentioned in Q2, improper formulation can lead to poor bioavailability. Ensure the compound is fully dissolved.
-
Timing of Measurement: After a single dose of 250 mg/kg, gut and lung 5-HT levels decreased by 50%, while blood 5-HT levels were unchanged, suggesting that the timing of blood collection relative to administration is critical.[1]
-
Assay Sensitivity: Verify the sensitivity and accuracy of your serotonin quantification method (e.g., ELISA, HPLC).
Q5: Are there any known off-target effects or toxicities associated with LP-533401?
A5: LP-533401 is designed to be a selective inhibitor of tryptophan hydroxylase 1 (TPH1) and has been shown to have negligible ability to cross the blood-brain barrier, thus avoiding central nervous system effects.[1] Studies in rodents have reported no gastrointestinal side effects, changes in platelet number, or alterations in coagulation time, even at doses as high as 250 mg/kg/day.[2]
Q6: I see conflicting results in the literature regarding the efficacy of LP-533401 in different disease models. Why might this be?
A6: The efficacy of LP-533401 can be context-dependent. For example, while it has shown anabolic effects on bone in models of osteoporosis[1][2], it did not prevent alveolar bone loss in a rat model of ligature-induced periodontal disease.[2][3] This suggests that the local inflammatory microenvironment in periodontitis might counteract the bone-anabolic effects of TPH1 inhibition.[2] When designing your experiment, it is crucial to consider the specific pathophysiology of your disease model.
Quantitative Data Summary
Table 1: In Vivo Efficacy of LP-533401 on Serotonin Levels
| Animal Model | Dose (mg/kg/day) | Administration Route | Duration | Tissue | % Reduction in 5-HT | Reference |
| Mice | 30 - 250 | Oral | Repeated Dosing | Gut, Lungs, Blood | Marked Reduction | [1] |
| Mice | 250 | Oral | Single Dose | Gut, Lungs | 50% | [1] |
| Mice | 250 | Oral | Single Dose | Blood | No Change | [1] |
| Adult Mice | Not Specified | Not Specified | Not Specified | Circulating | 30% | [1] |
| Rats | 25 | Oral Gavage | 28 days | Serum | 35-40% | [2] |
Table 2: In Vitro Inhibitory Activity of LP-533401
| Assay Type | Target | IC50 | Reference |
| Enzyme Assay | TPH1 | 0.7 µM | [4] |
| Cell-based Assay (RBL2H3 cells) | Serotonin Production | 1 µM (complete inhibition) | [1] |
| Cell-based Assay (BON cells) | TPH1 | 12.4 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of LP-533401 Formulation for Oral Gavage
-
Prepare Stock Solution: Weigh the required amount of LP-533401 and dissolve it in 100% DMSO to create a concentrated stock solution. Ensure the compound is completely dissolved.
-
Prepare Vehicle: In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Formulation: Slowly add the LP-533401 stock solution to the vehicle to achieve the final desired concentration. The final concentration of DMSO should be 10%.
-
Ensure Dissolution: Vortex the final solution thoroughly. If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.[1]
-
Administration: Administer the freshly prepared solution to the animals via oral gavage at the determined volume based on their body weight.
Protocol 2: Ovariectomy-Induced Osteoporosis Model in Mice
-
Animal Model: Use female mice of an appropriate age and strain.
-
Ovariectomy (OVX): Perform bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham operation should be performed on the control group.
-
Treatment Initiation: Begin treatment with LP-533401 or vehicle at a specified time point post-OVX (e.g., day 1, 2 weeks, or 6 weeks).[1]
-
Dosing Regimen: Administer LP-533401 orally once daily at the desired dose (e.g., 1, 10, 25, 100, or 250 mg/kg).[1]
-
Treatment Duration: Continue the treatment for a specified period (e.g., 4 or 6 weeks).[1]
-
Outcome Assessment: At the end of the treatment period, collect relevant tissues (e.g., bone, blood, gut) for analysis of bone parameters (e.g., bone mineral density, trabecular bone volume) and serotonin levels.
Visualizations
Caption: Mechanism of action of LP-533401 in regulating bone formation.
Caption: General experimental workflow for in vivo studies with LP-533401.
Caption: Troubleshooting logic for unexpected in vivo results with LP-533401.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of LP-533401 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LP-533401. The information focuses on potential off-target effects and unintended experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LP-533401?
LP-533401 is a potent inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[1][2][3][4] It is responsible for over 90% of the body's serotonin production, primarily in the gastrointestinal (GI) tract and the pineal gland.[3]
Q2: What is the reported selectivity of LP-533401?
LP-533401 shows selectivity for TPH1 over TPH2, the isoform of the enzyme found in the central nervous system.[5][6] Additionally, pharmacokinetic studies in rodents have shown that LP-533401 has negligible brain penetration, further limiting its effects on central serotonin levels.[1][4]
Q3: Are there any known off-target binding activities for LP-533401?
Currently, there is no publicly available data from broad selectivity screening panels (e.g., kinase or receptor panels) for LP-533401. Its characterization in the literature has primarily focused on its on-target activity at TPH1 and its selectivity relative to TPH2.
Q4: I am observing unexpected phenotypes in my experiment. Could these be off-target effects of LP-533401?
While specific off-target binding is not documented, unexpected phenotypes can arise from the systemic effects of inhibiting peripheral serotonin synthesis. Serotonin has diverse physiological roles, and its depletion can impact multiple organ systems. For example, a researcher focused on gut motility who observes changes in bone density would consider this an "off-target" effect in the context of their specific study, even though it is mediated by the on-target inhibition of TPH1.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in bone metabolism (e.g., increased bone formation). | LP-533401-mediated inhibition of gut-derived serotonin has been shown to have an anabolic effect on bone.[4][7] | - Measure serum serotonin levels to confirm target engagement. - Consider the potential impact on bone parameters in your experimental design and analysis. |
| Alterations in cardiovascular parameters. | Peripheral serotonin can influence cardiovascular function. Studies in hyperlipidemic mice suggest LP-533401 can affect cardiac hypertrophy and aortic calcification.[8] | - Monitor cardiovascular parameters if relevant to your model. - Assess serum serotonin levels to correlate with any observed cardiovascular changes. |
| Minimal or no effect on central nervous system (CNS) functions. | LP-533401 has poor blood-brain barrier permeability and is designed to be a peripherally restricted TPH1 inhibitor.[1][4] | - This is the expected outcome. If CNS effects are desired, LP-533401 is not the appropriate tool. - Confirm peripheral serotonin reduction to ensure the compound is active. |
| Variability in experimental results. | Factors such as animal strain, diet, and gut microbiome can influence peripheral serotonin levels and the response to TPH1 inhibition. | - Standardize experimental conditions as much as possible. - Measure baseline serotonin levels in your experimental model. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of LP-533401 against TPH1.
| Parameter | Value | Enzyme | Notes |
| Ki | 0.31 µM | Human TPH1 | Competitive inhibition versus tryptophan.[3] |
| Ki | 0.81 µM | Human TPH1 | Uncompetitive inhibition versus the cofactor pterin.[3] |
| IC50 | ~0.7 µM | Purified Human TPH1 | In vitro enzyme assay. |
| IC50 | ~0.4 µM | Rat Mastocytoma Cells (RBL-2H3) | Inhibition of 5-HT synthesis in a cell-based assay. |
| IC50 | 0.103 mM | Human TPH1 | Biochemical assay.[2] |
| IC50 | 0.032 mM | Human TPH2 | Biochemical assay, indicating some activity against TPH2.[2] |
Experimental Protocols
Protocol 1: Measurement of Serum Serotonin Levels
This protocol provides a general workflow for quantifying changes in serum serotonin to confirm the in vivo activity of LP-533401.
-
Sample Collection: Collect whole blood from animals at baseline and following treatment with LP-533401. Allow the blood to clot at room temperature for 30-60 minutes.
-
Serum Separation: Centrifuge the clotted blood at 2,000 x g for 10-15 minutes at 4°C. Carefully collect the supernatant (serum).
-
Sample Storage: Store serum samples at -80°C until analysis to prevent degradation of serotonin.
-
Quantification: Use a commercially available Serotonin ELISA kit for accurate quantification. Follow the manufacturer's instructions for the assay procedure, including sample dilution and standard curve generation.
-
Data Analysis: Calculate the concentration of serotonin in each sample based on the standard curve. Compare the serotonin levels between vehicle-treated and LP-533401-treated groups to determine the extent of peripheral serotonin reduction.
Protocol 2: In Vitro TPH1 Inhibition Assay
This protocol outlines a method to assess the direct inhibitory effect of LP-533401 on TPH1 activity in a cell-based model.
-
Cell Culture: Culture a TPH1-expressing cell line, such as RBL-2H3 cells, in appropriate media and conditions.
-
Compound Treatment: Seed the cells in a multi-well plate. Once attached, treat the cells with a dose-range of LP-533401 (e.g., 0.1 µM to 10 µM) or vehicle control for a predetermined time (e.g., 24-72 hours).
-
Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Serotonin Quantification: Measure the serotonin concentration in the cell lysates using a Serotonin ELISA kit, as described in Protocol 1.
-
Data Analysis: Normalize the serotonin levels to the total protein concentration in each sample. Plot the serotonin concentration against the log of the LP-533401 concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of LP-533401 in the serotonin synthesis pathway.
Caption: A workflow for troubleshooting unexpected results with LP-533401.
Caption: Systemic effects resulting from peripheral serotonin inhibition by LP-533401.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A kinase to cytokine explorer to identify molecular regulators and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of LP-533401
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of the tryptophan hydroxylase 1 (TPH1) inhibitor, LP-533401. The following information is curated to address common challenges encountered during preclinical development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is LP-533401 and why is its oral bioavailability a concern?
A1: LP-533401 is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[1] It is being investigated for various therapeutic areas, including osteoporosis and metabolic diseases. A significant challenge in the development of LP-533401 for oral administration is its poor aqueous solubility, which can lead to low and variable absorption from the gastrointestinal (GI) tract, thereby limiting its therapeutic efficacy.
Q2: What are the known physicochemical properties of LP-533401 relevant to its oral absorption?
A2: LP-533401 is a crystalline solid that is practically insoluble in water. Its high lipophilicity and poor aqueous solubility are the primary factors contributing to its dissolution rate-limited absorption. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of LP-533401
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 526.48 g/mol | High molecular weight can sometimes negatively impact passive diffusion. |
| Appearance | Crystalline Solid | Crystalline forms generally have lower solubility than amorphous forms. |
| Aqueous Solubility | Insoluble | A major barrier to dissolution in the GI tract, leading to poor absorption. |
| Solubility in Organic Solvents | Soluble in DMSO and DMF | Useful for in vitro assay preparation but not for oral formulation. |
Q3: What are the initial signs of poor oral bioavailability in my animal experiments?
A3: Indications of poor oral bioavailability in preclinical studies include:
-
High variability in plasma concentrations between individual animals receiving the same oral dose.
-
Low plasma exposure (AUC) and low maximum concentration (Cmax) following oral administration compared to intravenous (IV) administration.
-
A disproportionate increase in plasma exposure with increasing oral doses, suggesting saturation of absorption.
-
Lack of a clear dose-response relationship in pharmacodynamic studies despite in vitro potency.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the oral bioavailability of LP-533401.
Problem 1: Low and Variable Plasma Concentrations After Oral Dosing
Potential Cause 1.1: Poor Dissolution in the GI Tract
-
Troubleshooting Steps:
-
Particle Size Analysis: Characterize the particle size distribution of your LP-533401 drug substance. Large particles have a smaller surface area-to-volume ratio, leading to slower dissolution.
-
In Vitro Dissolution Testing: Perform dissolution studies using biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)) to assess the release profile of your current formulation.
-
-
Solutions:
-
Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can significantly enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Formulate LP-533401 as an ASD with a hydrophilic polymer (e.g., PVP, HPMC). This approach disrupts the crystal lattice, presenting the drug in a higher energy amorphous state with improved solubility and dissolution.
-
Lipid-Based Formulations: Develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS). These formulations can maintain the drug in a solubilized state in the GI tract, bypassing the dissolution step.
-
Potential Cause 1.2: Poor Permeability Across the Intestinal Epithelium
-
Troubleshooting Steps:
-
In Vitro Permeability Assays: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of LP-533401. This will help to understand if the compound has inherently low permeability.
-
-
Solutions:
-
Inclusion of Permeation Enhancers: While LP-533401's lipophilicity suggests transcellular diffusion is likely, if permeability is found to be a limiting factor, the inclusion of pharmaceutically acceptable permeation enhancers in the formulation can be explored. However, this should be approached with caution due to potential toxicity.
-
Prodrug Approach: Chemical modification of the LP-533401 molecule to create a more permeable prodrug that is converted to the active parent drug after absorption could be a long-term strategy.
-
Potential Cause 1.3: First-Pass Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the metabolic stability of LP-533401 in liver microsomes and hepatocytes from the relevant species (e.g., rat, mouse, human) to determine its susceptibility to first-pass metabolism.
-
In Vivo Metabolite Identification: Analyze plasma and feces samples from preclinical studies to identify major metabolites and quantify the extent of first-pass metabolism.
-
-
Solutions:
-
Co-administration with CYP Inhibitors: In a research setting, co-administration with known inhibitors of the metabolizing enzymes (if identified) can help to confirm the impact of first-pass metabolism. This is not a viable clinical strategy but can be a useful diagnostic tool.
-
Formulation Strategies to Bypass the Liver: Lymphatic targeting through lipid-based formulations can partially bypass first-pass metabolism in the liver.
-
Problem 2: Formulation Instability and Precipitation in the GI Tract
Potential Cause 2.1: Conversion of Amorphous Form to Crystalline Form
-
Troubleshooting Steps:
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to assess the physical stability of your amorphous formulation over time and under different storage conditions.
-
In Vitro Dissolution/Precipitation Studies: Perform dissolution studies that mimic the transition from the stomach to the intestine (pH shift) to observe if the drug precipitates out of solution.
-
-
Solutions:
-
Polymer Selection for ASDs: Select polymers that have a high glass transition temperature (Tg) and can form strong intermolecular interactions (e.g., hydrogen bonds) with LP-533401 to prevent recrystallization.
-
Inclusion of Precipitation Inhibitors: Incorporate precipitation inhibitors, such as certain polymers (e.g., HPMC-AS, Soluplus®), into your formulation to maintain a supersaturated state of the drug in the GI tract.
-
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the dissolution rate of different LP-533401 formulations in biorelevant media.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
SGF, FaSSIF, and FeSSIF media
-
LP-533401 formulations (e.g., powder, ASD, lipid-based)
-
HPLC-UV or HPLC-MS/MS for quantification
Methodology:
-
Prepare the dissolution media according to standard protocols.
-
Pre-heat the dissolution vessels containing 900 mL of media to 37 ± 0.5 °C.
-
Place the LP-533401 formulation (equivalent to a specific dose) into each vessel.
-
Set the paddle speed to a justified and appropriate speed (e.g., 50-75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed media.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of LP-533401 in the filtered samples using a validated analytical method.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of LP-533401.
Materials:
-
Caco-2 cells (passage number 20-40)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
LP-533401 and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to form a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add LP-533401 solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points.
-
-
Basolateral to Apical (B-A) Permeability (to assess efflux):
-
Add LP-533401 solution in HBSS to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Incubate and sample from the apical chamber.
-
-
Analyze the concentration of LP-533401 in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests the involvement of active efflux transporters.
Protocol 3: Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of different LP-533401 formulations after oral administration.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
LP-533401 formulations for oral gavage
-
Vehicle control
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for bioanalysis
Methodology:
-
Fast animals overnight prior to dosing (with free access to water).
-
Administer the LP-533401 formulation or vehicle via oral gavage at a defined dose.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at appropriate time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Quantify the concentration of LP-533401 in plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC.
-
If an IV dose group is included, calculate the absolute oral bioavailability (F%) as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Data Presentation
Table 2: Hypothetical Preclinical Pharmacokinetic Parameters of LP-533401 Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (F%) |
| Crystalline Drug Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 110 | < 5% |
| Micronized Suspension | 150 ± 40 | 2.5 ± 1.0 | 980 ± 250 | ~10% |
| Amorphous Solid Dispersion | 450 ± 120 | 1.5 ± 0.5 | 3200 ± 800 | ~35% |
| SEDDS Formulation | 600 ± 150 | 1.0 ± 0.5 | 4500 ± 1100 | ~50% |
Note: The data in this table is illustrative and intended to demonstrate the potential improvements with different formulation strategies. Actual results may vary.
Mandatory Visualizations
Caption: TPH1 signaling pathway in gut enterochromaffin cells.
Caption: Workflow for improving oral bioavailability.
References
Troubleshooting inconsistent results with LP-533401
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing LP-533401 effectively and obtaining consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is LP-533401 and what is its primary mechanism of action?
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin in peripheral tissues, such as the gut.[1] By inhibiting TPH1, LP-533401 reduces the production of serotonin outside of the central nervous system. It is competitive with respect to the substrate tryptophan.
Q2: What are the recommended storage and handling conditions for LP-533401?
For optimal stability, LP-533401 powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, stock solutions should be stored in tightly sealed aliquots at -80°C for up to 2 years or -20°C for up to 1 year to minimize freeze-thaw cycles.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.
Q3: In which solvents is LP-533401 soluble?
LP-533401 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL (47.49 mM).[1] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly affected by hygroscopic (water-absorbing) DMSO.[1]
Q4: Does LP-533401 cross the blood-brain barrier?
No, pharmacokinetic studies in rodents have shown that LP-533401 has negligible penetration of the blood-brain barrier.[1] This makes it a valuable tool for studying the effects of peripheral serotonin reduction without directly impacting central nervous system serotonin levels.
Troubleshooting Inconsistent Results
Section 1: In Vitro Enzyme Inhibition Assays
Q1: My IC50 value for LP-533401 in a TPH1 inhibition assay is higher than reported in the literature. What are the possible reasons?
Several factors can contribute to an apparent decrease in potency:
-
Substrate Concentration: The IC50 of a competitive inhibitor like LP-533401 is dependent on the concentration of the substrate (tryptophan). Ensure your tryptophan concentration is at or below the Km value for TPH1.
-
Enzyme Concentration: High concentrations of the TPH1 enzyme can lead to "tight-binding" inhibition, where a significant portion of the inhibitor is bound to the enzyme, thus increasing the apparent IC50. Try reducing the enzyme concentration in your assay.
-
Solvent Effects: Ensure the final concentration of DMSO in your assay is consistent across all conditions and ideally kept low (e.g., <1%). High concentrations of DMSO can affect enzyme activity and compound solubility.
-
Reagent Stability: TPH1 is sensitive to freeze-thaw cycles. Ensure the enzyme has been stored and handled properly. Prepare single-use aliquots of the enzyme to maintain its activity.
Q2: I am observing a high degree of variability between my replicate wells. What could be the cause?
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of the inhibitor or enzyme, can lead to significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Incomplete Mixing: Inadequate mixing of reagents in the assay plate can result in localized concentration differences. Gently mix the plate after adding each reagent.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells or fill them with a buffer or water.
-
Compound Precipitation: If LP-533401 comes out of solution, it will not be available to inhibit the enzyme. Visually inspect your assay plate for any signs of precipitation.
Section 2: Cell-Based Assays
Q1: The reduction in serotonin levels in my cell-based assay is less than expected after treatment with LP-533401.
-
Cell Line and TPH1 Expression: The inhibitory effect of LP-533401 will depend on the expression level of TPH1 in your chosen cell line. Confirm that your cells express sufficient levels of TPH1. RBL-2H3 cells are a commonly used model with high TPH1 expression.[1]
-
Cell Health and Density: Ensure your cells are healthy and seeded at an appropriate density. Overly confluent or stressed cells may exhibit altered metabolism and drug response.
-
Incubation Time: The time required to observe a significant decrease in serotonin levels will depend on the turnover rate of serotonin in your specific cell model. You may need to optimize the incubation time with LP-533401.
-
Compound Bioavailability: In cell culture, LP-533401 may bind to serum proteins in the media, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
Q2: I am seeing cytotoxicity at concentrations where I expect to see specific TPH1 inhibition.
-
Off-Target Effects: While LP-533401 is selective for TPH1, high concentrations may lead to off-target effects. It is important to determine the therapeutic window for your specific cell line by performing a dose-response curve for cytotoxicity in parallel with your functional assay.
-
Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is the same in all wells, including vehicle controls, and is below the toxicity threshold for your cells.
Section 3: In Vivo Studies
Q1: I am not observing the expected physiological effects of peripheral serotonin reduction in my animal model after administering LP-533401.
-
Route of Administration and Formulation: Ensure you are using an appropriate route of administration and a suitable vehicle for LP-533401. For oral gavage, a suspension or solution in a vehicle like the one described in the FAQs is recommended. Inconsistent dosing due to poor formulation can lead to variable results.
-
Dose and Dosing Regimen: The effective dose of LP-533401 can vary between different animal models and disease states. A dose-response study may be necessary to determine the optimal dose for your specific application.
-
Metabolism and Pharmacokinetics: The half-life and metabolism of LP-533401 may differ between species. Consider the pharmacokinetic profile of the compound when designing your dosing schedule.
-
Biological Variability: Animal-to-animal variability is a common challenge in in vivo research. Ensure you are using a sufficient number of animals per group to achieve statistical power and consider factors such as age, sex, and genetic background.
Data Presentation
Table 1: In Vitro Potency of LP-533401
| Assay Type | Target | Cell Line/Enzyme Source | IC50 (µM) | Reference |
| Enzyme Inhibition | Human TPH1 | Purified Recombinant | ~0.7 | [2] |
| Serotonin Production | Rat Mastocytoma | RBL-2H3 cells | ~0.4 | [2] |
Table 2: Recommended Starting Doses for In Vivo Studies
| Animal Model | Route of Administration | Dose Range (mg/kg/day) | Observed Effect | Reference |
| Mouse | Oral Gavage | 30 - 250 | Reduction in gut and lung serotonin | [1] |
| Rat | Oral Gavage | 25 | Reversal of ovariectomy-induced bone loss | [3] |
Experimental Protocols
Protocol 1: In Vitro TPH1 Enzyme Inhibition Assay
-
Reagents:
-
Purified recombinant human TPH1 enzyme
-
TPH1 assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)
-
L-tryptophan (substrate)
-
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
LP-533401 stock solution in DMSO
-
Detection reagent for 5-hydroxytryptophan (5-HTP)
-
-
Procedure:
-
Prepare a serial dilution of LP-533401 in assay buffer.
-
In a 96-well plate, add the diluted LP-533401 or vehicle control.
-
Add the TPH1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of L-tryptophan and BH4.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Quantify the amount of 5-HTP produced using a suitable method, such as HPLC with fluorescence detection.
-
Calculate the percent inhibition for each concentration of LP-533401 and determine the IC50 value.
-
Protocol 2: Cell-Based Serotonin Production Assay
-
Reagents:
-
RBL-2H3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LP-533401 stock solution in DMSO
-
Lysis buffer
-
Serotonin ELISA kit or HPLC system for serotonin detection
-
-
Procedure:
-
Seed RBL-2H3 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of LP-533401 or vehicle control for the desired duration (e.g., 24 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Collect the cell lysates and measure the serotonin concentration using an ELISA kit or HPLC.
-
Normalize the serotonin levels to the total protein concentration in each sample.
-
Calculate the percent reduction in serotonin production for each concentration of LP-533401.
-
Mandatory Visualizations
Caption: Mechanism of action of LP-533401 in the serotonin synthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LP-533401 Dose-Response Studies in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting dose-response studies of LP-533401 in mice. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is LP-533401 and what is its primary mechanism of action?
A1: LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin (5-HT).[1][2][3] It primarily acts in the gastrointestinal tract to reduce serotonin production.[1][2] Due to its inability to cross the blood-brain barrier, it does not significantly affect central nervous system serotonin levels.[1][4]
Q2: What is the recommended dose range for LP-533401 in mice?
A2: Based on published studies, the effective dose range for LP-533401 in mice is between 1 mg/kg and 250 mg/kg, administered orally.[1] The specific dose will depend on the experimental goals, with lower doses potentially showing effects on bone metabolism and higher doses leading to more pronounced reductions in peripheral serotonin.[4][5]
Q3: How should LP-533401 be prepared for oral administration in mice?
A3: For oral gavage, LP-533401 can be prepared in a vehicle such as a 40:60 ratio of dextrose.[6] It is recommended to prepare the working solution fresh on the day of use to ensure its stability and efficacy.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the expected effects of LP-533401 on serotonin levels?
A4: Oral administration of LP-533401 in mice leads to a dose-dependent decrease in serotonin levels in the gut, lungs, blood, and serum.[1][4] A single dose of 250 mg/kg can reduce gut and lung serotonin content by approximately 50%.[1] Repeated daily doses of 30–250 mg/kg result in marked reductions in peripheral serotonin.[1]
Q5: Are there any known side effects of LP-533401 in mice?
A5: Studies have reported no overt deleterious effects in mice treated with LP-533401.[4] Specifically, at doses up to 250 mg/kg/day, no significant changes in platelet numbers, coagulation times, or intestinal motility have been observed.[4][5]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with LP-533401.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in serotonin level measurements between mice in the same treatment group. | - Inconsistent dosing technique (oral gavage).- Stress-induced physiological changes in mice.[7]- Individual differences in drug metabolism.- Improper sample collection or processing. | - Ensure all personnel are proficient in oral gavage to deliver the full dose accurately.- Acclimate mice to handling and the experimental environment to minimize stress.[8]- Randomize animals to treatment groups to distribute individual variations.- Standardize tissue harvesting and processing protocols. |
| Lower than expected reduction in peripheral serotonin levels. | - Incorrect dose calculation or preparation of dosing solution.- Degradation of the LP-533401 compound.- Insufficient treatment duration to observe maximal effect. | - Double-check all calculations and ensure the dosing solution is prepared freshly and accurately.- Store the stock solution of LP-533401 at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year).- Consider extending the treatment duration based on the experimental model and desired outcome. |
| Signs of distress in mice after oral gavage (e.g., regurgitation, aspiration). | - Improper gavage technique.- Esophageal irritation from the dosing solution or needle. | - Use appropriate gavage needle size for the age and weight of the mice.- Ensure the gavage needle is inserted gently and to the correct depth.- If irritation is suspected, consult with a veterinarian about alternative vehicle formulations. |
| No significant effect on the target phenotype (e.g., bone density) despite a reduction in serotonin. | - The chosen dose may be insufficient to elicit a significant biological response for that specific endpoint.- The experimental model may not be sensitive to changes in peripheral serotonin.- The treatment duration may be too short to observe changes in the phenotype. | - Conduct a pilot dose-response study to determine the optimal dose for your specific model and endpoint.- Review the literature to ensure the chosen animal model is appropriate.- Extend the treatment duration based on the known timeline of the biological process being studied. |
Data Presentation
Table 1: Summary of LP-533401 Dose-Response Effects on Serotonin Levels in Mice
| Dose (mg/kg/day) | Administration Route | Treatment Duration | Tissue | % Reduction in Serotonin (Compared to Vehicle) | Reference |
| 30 - 250 | Oral | Repeated Daily | Gut, Lungs, Blood | Marked Reduction | [1] |
| 250 | Oral | Single Dose | Gut, Lungs | ~50% | [1] |
| 250 | Oral | Not Specified | Serum | ~70% (30% of control) | [4] |
| 25 | Oral | 28 days | Serum | ~35-40% (in rats) | [5] |
Table 2: Summary of LP-533401 Effects on Bone Phenotype in Rodents
| Dose (mg/kg/day) | Animal Model | Treatment Duration | Key Finding | Reference |
| 1, 10, 100, 250 | Ovariectomized Mice | 4 weeks | Dose-dependent prevention of osteoporosis | [1] |
| 25, 100, 250 | Ovariectomized Mice | 6 weeks | Dose-dependent rescue of osteoporosis | [1] |
| 25 | Ovariectomized Rats | Not Specified | Reversal of ovariectomy-induced bone loss | [5] |
| Not Specified | Hyperlipidemic Mice | 11 days | Increased lumbar vertebral bone mineral density | [9] |
Experimental Protocols
Protocol 1: Preparation of LP-533401 for Oral Administration
-
Materials:
-
LP-533401 powder
-
Dextrose
-
Sterile water
-
Sonicator (optional)
-
Vortex mixer
-
Appropriate size tubes for preparation
-
-
Procedure:
-
Calculate the required amount of LP-533401 and vehicle based on the desired dose and the number of animals.
-
Prepare the vehicle solution (e.g., 40% dextrose in sterile water).
-
Weigh the LP-533401 powder accurately.
-
Add the vehicle to the LP-533401 powder gradually while vortexing to ensure proper mixing.
-
If the compound does not fully dissolve, use a sonicator for short bursts until a homogenous suspension is achieved.
-
Prepare the solution fresh before each administration.
-
Protocol 2: In Vivo Dose-Response Study in Mice
-
Animal Model:
-
Select the appropriate mouse strain, age, and sex for the study.
-
Acclimate the animals to the housing facility for at least one week before the experiment.
-
-
Experimental Groups:
-
Divide the mice into multiple groups, including a vehicle control group and several LP-533401 treatment groups (e.g., 1, 10, 30, 100, 250 mg/kg).
-
Randomize the animals into groups to minimize bias.
-
-
Administration of LP-533401:
-
Administer the prepared LP-533401 solution or vehicle to the mice via oral gavage.
-
The volume of administration should be consistent across all groups (typically 5-10 ml/kg).
-
Administer the treatment daily or as required by the experimental design.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples via an appropriate method (e.g., cardiac puncture, retro-orbital bleeding) for serum serotonin analysis.
-
Harvest tissues of interest (e.g., duodenum, colon, lungs) for serotonin content measurement.
-
For bone studies, collect femurs or vertebrae for analysis of bone mineral density and other parameters.
-
Analyze serotonin levels using methods such as ELISA or HPLC.
-
Mandatory Visualizations
Caption: LP-533401 inhibits TPH1, blocking peripheral serotonin synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo toolkit [bnacredibility.org.uk]
- 9. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LP-53340T in Periodontal Disease Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the efficacy of LP-533401 in preclinical periodontal disease models.
Frequently Asked Questions (FAQs)
Q1: Why was LP-533401, a compound with known anabolic effects on bone, ineffective in a rat model of ligature-induced periodontal disease?
A1: While LP-533401 has demonstrated efficacy in preventing systemic bone loss in osteoporosis models by inhibiting gut serotonin production, it did not prevent alveolar bone loss in a rat model of induced periodontal disease.[1][2] A study investigating its use at a dose of 25 mg/kg/day for 28 days found no significant difference in alveolar bone destruction between the LP-533401 treated group and the untreated ligature-induced periodontal disease group.[1][2] The underlying reasons for this lack of efficacy are not fully elucidated but may be related to the distinct pathophysiology of periodontal disease compared to osteoporosis, involving a complex interplay of bacterial infection and localized inflammation that may not be sufficiently modulated by systemic serotonin inhibition alone.
Q2: What is the mechanism of action of LP-533401?
A2: LP-533401 is an inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin in the gut's enterochromaffin cells.[1][3][4][5] By inhibiting TPH1, LP-533401 reduces the production of peripheral serotonin.[3][6] Since serotonin does not cross the blood-brain barrier, this compound selectively reduces serotonin levels in the periphery without affecting central nervous system serotonin levels.[3][6][7] Previous studies have shown that reduced peripheral serotonin levels can stimulate osteoblast proliferation and bone formation.[1]
Q3: Have other studies shown a bone-protective effect of LP-533401?
A3: Yes, previous in vivo studies have reported that LP-533401 is effective in preventing systemic bone loss and enhancing bone mass in rodent models of ovariectomy-induced osteoporosis.[1][6] In those studies, oral administration of LP-533401 rescued the bone phenotype by increasing bone formation.[3][6] However, these anabolic effects on bone observed in osteoporosis models did not translate to the prevention of alveolar bone loss in the context of periodontal disease.[1]
Q4: Was the dosage of LP-533401 used in the periodontal disease study sufficient?
A4: The study used a dose of 25 mg/kg/day, which was previously shown to be effective in reversing the deleterious effects of ovariectomy on bone mass in female rats.[1] While this dosage was effective in an osteoporosis model, it is possible that a different dosage or treatment regimen may be necessary to impact the inflammatory and bone destructive processes in periodontal disease. However, the existing evidence from the key study suggests that at this specific, previously validated dose, it was not sufficient to inhibit periodontal disease-induced bone loss.[1]
Troubleshooting Guide
Issue: No significant difference in alveolar bone loss observed between LP-533401 treated and control groups in a ligature-induced periodontitis model.
Potential Reasons & Troubleshooting Steps:
-
Pathophysiological Differences: The mechanisms driving bone loss in inflammatory periodontal disease are distinct from those in osteoporosis. Periodontal bone loss is primarily driven by a host inflammatory response to bacterial plaque, leading to osteoclast activation. This localized, inflammation-driven process may overwhelm any potential systemic anabolic effects of reduced gut serotonin.
-
Recommendation: Consider investigating the effect of LP-533401 in combination with anti-inflammatory agents to address the inflammatory component of periodontal disease.
-
-
Inadequate Local Concentration: While LP-533401 is orally administered and acts systemically to reduce serotonin, its local concentration in the periodontal tissues might not be sufficient to counteract the potent local inflammatory mediators driving bone resorption.
-
Recommendation: Future studies could explore local delivery methods of LP-533401 or other TPH1 inhibitors directly to the periodontal tissues to assess for a localized effect.
-
-
Lack of Serotonin Level Measurement: The key study on LP-533401 in a periodontal model did not measure serotonin levels in the animals.[1]
-
Recommendation: In future experiments, it is crucial to measure serum and, if possible, local gingival crevicular fluid serotonin levels to confirm the systemic efficacy of the drug and to investigate any local changes in serotonin.
-
-
Absence of Inflammatory Cytokine Analysis: The study also did not include data on RNA expression for inflammatory cytokines.[1]
-
Recommendation: To better understand the drug's (lack of) effect, future experimental designs should include analysis of key inflammatory markers (e.g., IL-1β, TNF-α, RANKL) in the periodontal tissues to determine if TPH1 inhibition has any impact on the local inflammatory milieu.
-
Data Summary
The following table summarizes the key quantitative findings from the study investigating LP-533401 in a rat model of ligature-induced periodontal disease.
| Parameter | Control Group (C) | Ligature Group (L) | Treated Group (T) (LP-533401) |
| Radiographic Alveolar Bone Support (mm) | 2.2 ± 0.3 | 1.6 ± 0.2 | 1.7 ± 0.2 |
| Alveolar Bone Volume Fraction (%) | 45.3 ± 5.1 | 35.1 ± 4.9 | 36.2 ± 5.3 |
| Tissue Mineral Density (mg/cm³) | 1050 ± 50 | 980 ± 60 | 990 ± 55 |
| Trabecular Number (1/mm) | 2.5 ± 0.3 | 1.9 ± 0.2 | 2.0 ± 0.3 |
| Trabecular Thickness (mm) | 0.18 ± 0.02 | 0.18 ± 0.02 | 0.18 ± 0.02 |
| Trabecular Separation (mm) | 0.22 ± 0.03 | 0.28 ± 0.04 | 0.27 ± 0.04 |
| Histometric Alveolar Bone Loss (mm) | 0.3 ± 0.1 | 1.1 ± 0.2 | 1.0 ± 0.3 |
| Histometric Attachment Loss (mm) | 0.4 ± 0.1 | 1.3 ± 0.2 | 1.2 ± 0.3 |
| Area of Collagen in Gingiva (%) | 75.2 ± 8.1 | 60.5 ± 7.3 | 62.3 ± 6.9 |
*Data are presented as mean ± standard deviation. *Indicates a statistically significant difference when compared to the Control Group (C). No significant differences were observed between the Ligature (L) and Treated (T) groups.
Experimental Protocols
1. Ligature-Induced Periodontal Disease Model in Rats
-
Animal Model: Wistar rats.
-
Procedure: A sterile 4-0 silk ligature was placed around the cervix of the second upper left molar and knotted on the buccal side to induce plaque accumulation and subsequent periodontal disease.
-
Duration: The ligature remained in place for 28 days.
2. LP-533401 Administration
-
Experimental Groups:
-
Treated Group (T): Animals with ligature-induced periodontal disease received LP-533401 (25 mg/kg/day) by gavage for 28 days.
-
Ligature Group (L): Animals with ligature-induced periodontal disease received a vehicle by gavage for 28 days.
-
Control Group (C): Animals without ligature-induced periodontal disease received a vehicle by gavage for 28 days.
-
-
Drug Preparation: The specific vehicle and preparation for LP-533401 were not detailed in the primary study. Researchers should refer to manufacturer guidelines or other publications for appropriate solvent and preparation methods.
3. Outcome Assessment
-
Radiographic Analysis: Digital radiographs of the hemi-mandibles were taken to measure alveolar bone support.
-
Micro-Computed Tomography (micro-CT): Right hemi-mandibles were scanned to quantify alveolar bone volume fraction, tissue mineral density, and trabecular characteristics.
-
Histological Analysis: Left hemi-mandibles were decalcified, sectioned, and stained to measure alveolar bone loss, attachment loss, and the area of collagen in the gingiva.
Visualizations
Caption: Hypothesized vs. Observed Effects of LP-533401 in Periodontal Disease.
Caption: Experimental Workflow for LP-533401 Study in a Rat Periodontitis Model.
References
- 1. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Addressing contradictory findings with LP-533401 enantiomers
Welcome to the Technical Support Center for LP-533401 and its enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot experimental challenges related to the contradictory findings surrounding LP-533401's effects on bone metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary contradiction in the literature regarding LP-533401?
A1: The central contradiction lies in the observed effects of LP-533401 and its active enantiomer, LP-923941, on bone mass. One key study reported that the racemic mixture of LP-533401 increased bone formation in ovariectomized rodents[1][2]. Conversely, a separate study using the isolated active enantiomer, LP-923941, found that while it effectively lowered circulating serotonin levels, it did not produce any significant changes in bone mass[3].
Q2: What are the specific enantiomers of LP-533401, and which is the active form?
A2: LP-533401 is a chiral molecule and exists as two enantiomers: (S)-LP-533401 and (R)-LP-533401. The active enantiomer, which is a more potent inhibitor of Tryptophan Hydroxylase 1 (TPH1), is the (S)-enantiomer, also known as LP-923941[4]. The chemical name for LP-533401 is (2S)-2-amino-3-(4-(2-amino-6-(2,2,2-trifluoro-1-(3'-fluorobiphenyl-4-yl)ethoxy)pyrimidin-4-yl)phenyl)propanoic acid[4].
Q3: What is the established mechanism of action for LP-533401?
A3: LP-533401 is an inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin in the gut[1][5]. By inhibiting TPH1, LP-533401 reduces the production of peripheral serotonin. It is designed to not cross the blood-brain barrier, thereby avoiding effects on central nervous system serotonin levels[5].
Q4: How can two compounds that both inhibit TPH1 have different effects on bone?
A4: This is the core of the ongoing scientific discussion. Several hypotheses could explain this discrepancy:
-
Off-target effects: The (R)-enantiomer, present in the racemic mixture but absent in the LP-923941 study, might have off-target effects that contribute to the bone-anabolic phenotype.
-
Different experimental conditions: Variations in animal strains, age, diet, or the specific experimental model of osteoporosis could contribute to the differing outcomes.
-
Pharmacokinetic differences: There may be subtle differences in the absorption, distribution, metabolism, and excretion of the individual enantiomers versus the racemate that could influence their biological activity.
-
Complex biological signaling: The relationship between peripheral serotonin and bone metabolism may be more complex than a simple linear relationship, and other signaling pathways could be involved.
Troubleshooting Experimental Discrepancies
Issue: My in-vivo experiment with LP-533401 (racemic) is not showing a bone-anabolic effect as reported by Yadav et al.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your LP-533401 sample. Degradation of the compound could lead to a loss of activity.
-
Review Animal Model:
-
Species and Strain: The original positive findings were in ovariectomized C57BL/6J mice and Sprague-Dawley rats[1]. Using a different strain or species might lead to different results.
-
Age and Skeletal Maturity: The age of the animals at the time of ovariectomy and treatment is crucial. The bone response to stimuli can vary significantly between growing and skeletally mature animals.
-
Severity of Osteopenia: The degree of bone loss at the start of treatment can influence the magnitude of the anabolic response.
-
-
Check Dosing and Administration:
-
Dose: Yadav et al. reported efficacy at doses ranging from 25 to 250 mg/kg/day, administered orally[1]. Ensure your dose is within this range.
-
Vehicle and Formulation: The vehicle used to dissolve and administer the compound can affect its bioavailability. Refer to the detailed experimental protocols for appropriate vehicle formulations.
-
-
Analyze Bone Parameters Comprehensively:
-
Static vs. Dynamic Histomorphometry: A lack of change in bone mineral density (BMD) does not preclude an anabolic effect. Dynamic histomorphometry is essential to measure bone formation rates directly.
-
Site-Specific Effects: Analyze different skeletal sites (e.g., vertebrae vs. long bones) as the response may not be uniform.
-
Issue: I observe a decrease in serotonin with LP-923941 ((S)-LP-533401) but no change in bone mass, similar to Cui et al.
This finding is consistent with the published literature. To further investigate the potential reasons for the discrepancy with the racemate, consider the following experiments:
-
Direct Comparison: Design a head-to-head study in the same animal model comparing the effects of:
-
Vehicle control
-
LP-533401 (racemate)
-
LP-923941 ((S)-enantiomer)
-
(R)-LP-533401 (if available)
-
-
Dose-Response Analysis: Conduct a dose-response study for both the racemate and the individual enantiomers to determine if the bone-anabolic effect is dependent on a specific concentration range that might differ between the compounds.
-
Pharmacokinetic Profiling: Analyze the plasma and tissue concentrations of both enantiomers when administered as a racemate versus individually.
Data Summary
The following tables summarize the key quantitative findings from the two pivotal studies.
Table 1: In Vitro TPH1 Inhibition
| Compound | Target | IC50 | Cell-Based Assay (RBL2H3 cells) IC50 |
| LP-533401 | TPH1 | - | ~0.4 µM[5] |
Note: Specific IC50 data for LP-923941 was not found in the provided search results.
Table 2: Comparative In-Vivo Effects on Bone Parameters
| Parameter | Yadav et al. (LP-533401 - Racemate) | Cui et al. (LP-923941 - (S)-Enantiomer) |
| Animal Model | Ovariectomized (OVX) C57BL/6J mice & Sprague-Dawley rats | Ovariectomized rats |
| Dosage | 25, 100, 250 mg/kg/day (oral) | Not specified in search results |
| Serum Serotonin | Dose-dependent decrease (up to 30% reduction)[1] | Significant decrease |
| Bone Volume / Total Volume (BV/TV) - Vertebrae | Significant increase in OVX mice treated with LP-533401 vs. vehicle[1] | No significant change |
| Bone Formation Rate (BFR/BS) - Vertebrae | Significant increase in OVX mice treated with LP-533401 vs. vehicle[1] | Not reported in search results |
| Osteoblast Surface / Bone Surface (Ob.S/BS) | Significant increase in OVX mice treated with LP-533401 vs. vehicle[1] | Not reported in search results |
| Femur/Vertebral Trabecular Bone Mass | Increased in OVX mice[1] | No change[3] |
Key Experimental Protocols
Protocol 1: Ovariectomy-Induced Osteoporosis Model and LP-533401 Treatment (Adapted from Yadav et al., 2010)
-
Animals: 6-week-old female C57BL/6J mice.
-
Surgery: Bilateral ovariectomy (OVX) or sham surgery is performed.
-
Post-operative Recovery: Animals are allowed to recover for a specified period (e.g., 6 weeks) to establish osteopenia.
-
Treatment:
-
LP-533401 is dissolved in a vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Mice are treated daily by oral gavage with vehicle or LP-533401 at doses of 25, 100, or 250 mg/kg for 6 weeks.
-
-
Bone Analysis:
-
Micro-CT: Tibiae and vertebrae are analyzed for bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histomorphometry: For dynamic histomorphometry, mice are injected with calcein and demeclocycline at specific time points before sacrifice to label newly formed bone. Vertebrae are then sectioned and analyzed for bone formation rate (BFR/BS), mineralizing surface (MS/BS), and osteoblast surface (Ob.S/BS).
-
-
Serotonin Measurement: Serum serotonin levels are measured by ELISA.
Protocol 2: Evaluation of LP-923941 in Ovariectomized Rats (General approach based on Cui et al.)
While specific details from the Cui et al. paper were not fully available in the search results, a general protocol would involve:
-
Animals: Female rats (strain to be specified, e.g., Sprague-Dawley).
-
Surgery: Bilateral ovariectomy (OVX) or sham surgery.
-
Treatment: Daily administration of LP-923941 or vehicle for a defined period.
-
Bone Analysis:
-
Analysis of femur and vertebral trabecular bone mass using micro-CT or histomorphometry.
-
-
Serotonin Measurement: Measurement of whole blood or serum serotonin levels to confirm the pharmacological effect of LP-923941.
Visualizations
Caption: Proposed signaling pathway of LP-533401 action.
Caption: Comparative experimental workflow for LP-533401 enantiomers.
Caption: Logical diagram of the contradictory findings.
References
- 1. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
LP-533401 Technical Support Center: Stability in Experimental Solutions
This technical support center provides guidance on the stability of LP-533401 in experimental solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for LP-533401?
A1: Proper storage is crucial to maintain the integrity of LP-533401. For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least four years. Stock solutions in organic solvents like DMSO or DMF should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1][2]
Q2: How should I prepare stock solutions of LP-533401?
A2: LP-533401 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] To prepare a stock solution, dissolve the solid compound in the solvent of choice. For instance, solubility in DMSO is approximately 5 mg/mL and in DMF is around 10 mg/mL.[2] It is recommended to purge the solvent with an inert gas before use.
Q3: Can I store LP-533401 in aqueous solutions?
A3: LP-533401 is sparingly soluble in aqueous buffers.[2] It is strongly recommended not to store aqueous solutions of LP-533401 for more than one day due to potential instability.[2] For experiments requiring an aqueous buffer, it is best to first dissolve LP-533401 in DMF and then dilute it with the aqueous buffer of choice immediately before use.[2]
Q4: What is the stability of LP-533401 in cell culture media?
A4: While specific stability data for LP-533401 in cell culture media is not available, it is important to note that tryptophan, a core component of its structure, can degrade in cell culture media, especially when exposed to light and elevated temperatures. This degradation can lead to the formation of colored and potentially toxic byproducts. Therefore, it is advisable to add LP-533401 to cell culture media immediately before starting the experiment.
Q5: Is LP-533401 sensitive to light?
A5: Although specific photostability studies for LP-533401 are not publicly available, its tryptophan-like structure suggests potential sensitivity to light. Tryptophan itself is known to be susceptible to photodegradation. To minimize potential degradation, it is recommended to protect solutions containing LP-533401 from light by using amber vials or covering the containers with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Low aqueous solubility of LP-533401. | 1. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit (approximately 0.33 mg/mL in a 1:2 solution of DMF:PBS, pH 7.2).[2]2. Prepare fresh aqueous solutions for each experiment and use them immediately.3. Increase the proportion of the organic co-solvent (e.g., DMF or DMSO) if the experimental protocol allows. |
| Loss of biological activity | Degradation of LP-533401 in the experimental solution. | 1. Prepare fresh stock solutions if the current stock is old or has been stored improperly.2. Avoid repeated freeze-thaw cycles of the stock solution.3. Protect solutions from light and maintain appropriate temperature control.4. For in vivo studies, prepare the dosing solution daily. |
| Discoloration of the solution | Potential degradation of the compound. | 1. Discard any discolored solutions.2. Prepare fresh solutions using high-purity solvents.3. Ensure proper storage conditions for both the solid compound and stock solutions. |
Experimental Protocols
Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of LP-533401 solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of an Aqueous Working Solution from a DMF Stock
-
Prepare a stock solution of LP-533401 in DMF (e.g., 10 mg/mL).
-
Just before the experiment, dilute the DMF stock solution with the desired aqueous buffer (e.g., PBS) to the final working concentration.
-
Ensure the final concentration of DMF is compatible with your experimental system.
-
Use the freshly prepared aqueous solution immediately.
Visualizations
Caption: Mechanism of action of LP-533401 in the serotonin synthesis pathway.
Caption: General workflow for the preparation and use of LP-533401 solutions.
Caption: Troubleshooting logic for unexpected results with LP-533401.
References
Validation & Comparative
A Preclinical Comparative Guide to LP-533401 and Other TPH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of LP-533401 with other notable Tryptophan Hydroxylase 1 (TPH1) inhibitors. The data presented is collated from various preclinical studies to aid in the evaluation of these compounds for research and development purposes.
Introduction to TPH1 Inhibition
Tryptophan Hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of serotonin in the periphery, primarily in the gastrointestinal (GI) tract and the pineal gland.[1] Dysregulation of peripheral serotonin has been implicated in a variety of disorders, including irritable bowel syndrome (IBS), carcinoid syndrome, and pulmonary hypertension.[2][3][4] TPH1 inhibitors aim to reduce the production of peripheral serotonin without affecting central nervous system (CNS) serotonin levels, which are regulated by the TPH2 isoform.[5] An ideal TPH1 inhibitor would exhibit high potency and selectivity for TPH1 over TPH2 and other related enzymes, as well as favorable pharmacokinetic properties, such as limited blood-brain barrier penetration.
Comparative Efficacy and Selectivity of TPH1 Inhibitors
The following tables summarize the in vitro potency and selectivity of LP-533401 against other preclinical and clinically evaluated TPH1 inhibitors.
Table 1: In Vitro Potency of TPH1 Inhibitors
| Compound | Target | IC50 | Ki | Species | Assay Type |
| LP-533401 | TPH1 | 0.7 µM | 0.31 µM (competitive vs. Tryptophan) | Human | Enzyme Assay |
| TPH1 | 0.4 µM | - | Rat | Cell-based Assay (RBL-2H3 cells) | |
| Telotristat (LP-778902) | TPH1 | 0.592 µM | - | Human | Enzyme Assay |
| Rodatristat (KAR5417) | TPH1 | 33 nM | - | - | - |
| TPT-004 | TPH1 | 33.38 nM | - | Human | Enzyme Assay |
| Omeprazole | TPH1 | ~4.3 µM | - | Human | Enzyme Assay |
| p-Chlorophenylalanine (pCPA) | TPH1 | 4.49 µM | - | Human | Enzyme Assay |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. Data compiled from multiple sources.[6][7][8]
Table 2: In Vitro Selectivity of TPH1 Inhibitors
| Compound | TPH1 IC50 | TPH2 IC50 | Selectivity (TPH2/TPH1) |
| LP-533401 | ~0.103 µM | ~0.032 µM | ~0.3 (Favors TPH2) |
| Telotristat (LP-778902) | - | - | Similar affinity for TPH1 and TPH2 |
| Rodatristat (KAR5417) | 33 nM | 7 nM | ~0.2 (Favors TPH2) |
| TPT-004 | 77 nM | 16 nM | ~0.2 (Favors TPH2) |
| Omeprazole | ~4.3 µM | ~4.3 µM | ~1 (Non-selective) |
| p-Chlorophenylalanine (pCPA) | 4.49 µM | 1.55 µM | ~0.3 (Favors TPH2) |
Data compiled from multiple sources.[7][9]
In Vivo Preclinical Studies
LP-533401 has demonstrated efficacy in various rodent models, primarily by reducing peripheral serotonin levels without affecting brain serotonin.
Table 3: Summary of In Vivo Studies with LP-533401
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Ovariectomized rodents | 1-250 mg/kg/day (oral) | Dose-dependent prevention and rescue of osteoporosis. | [10] |
| Healthy mice | 30-90 mg/kg (oral) | Dose-dependent reduction of serotonin in the duodenum, jejunum, and ileum; no effect on brain serotonin. | [6] |
| Rat model of periodontitis | 25 mg/kg/day (oral) | Did not prevent alveolar bone loss. | [11] |
Pharmacokinetic studies in rodents have shown that LP-533401 has negligible brain penetration, a desirable characteristic for a peripherally acting TPH1 inhibitor.[6][10]
Signaling Pathway and Experimental Workflow
TPH1 Signaling Pathway in Serotonin Synthesis
The following diagram illustrates the biochemical pathway for serotonin synthesis and the point of inhibition for TPH1 inhibitors.
Caption: Serotonin synthesis pathway and TPH1 inhibition.
General Experimental Workflow for TPH1 Inhibitor Screening
This workflow outlines a typical process for evaluating the efficacy of TPH1 inhibitors in a preclinical setting.
Caption: Preclinical evaluation workflow for TPH1 inhibitors.
Experimental Protocols
In Vitro TPH1 Enzyme Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of TPH1 inhibitors.
Objective: To determine the IC50 value of a test compound against purified human TPH1 enzyme.
Materials:
-
Purified recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4; cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound (e.g., LP-533401) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of detecting the product (e.g., 5-hydroxytryptophan or a coupled fluorescence/luminescence signal)
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and BH4.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (solvent only) and a positive control (no inhibitor).
-
Add the TPH1 enzyme to all wells except for the negative control (no enzyme).
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Detect the amount of product formed using an appropriate method, such as HPLC with fluorescence detection for 5-HTP or a coupled enzymatic assay that generates a fluorescent or luminescent signal.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Assessment of Peripheral Serotonin Inhibition in Rodents (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a TPH1 inhibitor.
Objective: To measure the effect of a test compound on serotonin levels in peripheral tissues and blood, and to assess its brain penetration.
Animals: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
Test compound (e.g., LP-533401)
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue dissection
-
Sample collection tubes (containing appropriate stabilizers/anticoagulants)
-
Equipment for tissue homogenization
-
HPLC with electrochemical or mass spectrometry detection for serotonin measurement
Procedure:
-
Acclimate animals to the housing conditions for at least one week.
-
Divide the animals into treatment groups (e.g., vehicle control, and different doses of the test compound).
-
Administer the test compound or vehicle to the animals via oral gavage once daily for a specified number of days (e.g., 3-7 days).
-
At the end of the treatment period, at a specific time point after the last dose, anesthetize the animals.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect tissues of interest, such as the duodenum, jejunum, ileum, and the whole brain.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Process the blood samples to obtain plasma or serum.
-
Homogenize the tissue samples in an appropriate buffer.
-
Measure serotonin concentrations in the plasma/serum and tissue homogenates using a validated analytical method (e.g., HPLC-MS/MS).
-
Analyze the data to determine the percent reduction in serotonin levels in the treatment groups compared to the vehicle control group.
Conclusion
LP-533401 is a potent inhibitor of TPH1 that demonstrates significant efficacy in reducing peripheral serotonin levels in preclinical models. Its limited ability to cross the blood-brain barrier is a key advantageous feature. When compared to other TPH1 inhibitors, the landscape is varied. While some compounds like rodatristat and TPT-004 show higher in vitro potency, the overall preclinical and clinical profile, including selectivity, pharmacokinetics, and safety, must be considered for therapeutic potential. This guide provides a foundational comparison to aid researchers in navigating the selection and evaluation of TPH1 inhibitors for further investigation.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Inhibition of serotonin biosynthesis in neuroendocrine neoplasm suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 8. repub.eur.nl [repub.eur.nl]
- 9. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of LP-533401 and Telotristat Ethyl in Serotonin Regulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two tryptophan hydroxylase (TPH) inhibitors, LP-533401 and telotristat ethyl. This analysis is supported by a review of available preclinical and clinical data, detailed experimental protocols, and visualizations of their mechanisms of action.
Both LP-533401 and telotristat ethyl are inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[1] By targeting this enzyme, they effectively reduce the production of peripheral serotonin, which is implicated in various physiological and pathological processes. While both molecules share a common target, their development and clinical application have taken different paths. Telotristat ethyl is an FDA-approved treatment for carcinoid syndrome diarrhea, whereas LP-533401 has primarily been investigated in preclinical models for its effects on bone metabolism.[2][3]
Mechanism of Action
Telotristat ethyl is a prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902).[4] Telotristat is a potent inhibitor of both TPH1 and TPH2, the two isoforms of tryptophan hydroxylase.[5] However, its high molecular weight and chemical properties prevent it from crossing the blood-brain barrier, leading to a selective reduction of peripheral serotonin synthesis without significantly affecting central nervous system serotonin levels.[4][6] TPH1 is the predominant isoform in the periphery, primarily found in enterochromaffin cells of the gastrointestinal tract.[7]
LP-533401 is also a potent inhibitor of TPH1.[8] Preclinical studies have demonstrated its ability to reduce peripheral serotonin levels, particularly in the gut.[8] Similar to telotristat, LP-533401 has been designed to have limited brain permeability, thus focusing its therapeutic action on peripheral serotonin production.[2] Kinetic analyses have shown that LP-533401 acts as a competitive inhibitor with respect to tryptophan, the substrate for TPH.[9]
Efficacy Data
The efficacy of telotristat ethyl has been robustly demonstrated in human clinical trials, while the data for LP-533401 is derived from preclinical animal models.
Telotristat Ethyl: Clinical Efficacy in Carcinoid Syndrome Diarrhea
The pivotal phase III clinical trials, TELESTAR and TELECAST, established the efficacy of telotristat ethyl in treating carcinoid syndrome diarrhea inadequately controlled by somatostatin analogs (SSAs).[10]
| Parameter | TELESTAR Trial [10][11] | TELECAST Trial [10][12] |
| Patient Population | Patients with carcinoid syndrome and ≥4 daily bowel movements | Patients with carcinoid syndrome and <4 daily bowel movements |
| Treatment Arms | Placebo, Telotristat ethyl 250 mg TID, Telotristat ethyl 500 mg TID (all with SSA therapy) | Placebo, Telotristat ethyl 250 mg TID, Telotristat ethyl 500 mg TID (most with SSA therapy) |
| Primary Efficacy Endpoint | Reduction in daily bowel movement (BM) frequency | Percent change from baseline in 24-hour urinary 5-HIAA |
| Key Findings | Statistically significant reduction in BM frequency for both telotristat ethyl doses compared to placebo. | Statistically significant reduction in urinary 5-HIAA levels for both telotristat ethyl doses compared to placebo. |
| Mean Reduction in Daily BMs (Week 12) | -1.7 (250 mg) and -2.1 (500 mg) vs -0.9 (placebo) | Not the primary endpoint, but reductions were observed. |
| Reduction in Urinary 5-HIAA (Week 12) | Significant reductions observed. | -54.0% (250 mg) and -89.7% (500 mg) median treatment difference from placebo.[10] |
LP-533401: Preclinical Efficacy
The efficacy of LP-533401 has been evaluated in rodent models, primarily focusing on its impact on serotonin levels and bone metabolism.
| Parameter | In Vitro Study (RBL2H3 cells) [2][8] | In Vivo Study (Mice) [2][8] | In Vivo Study (Rats) [13] |
| Model | TPH1-expressing rat basophilic leukemia cells | Wild-type and ovariectomized (OVX) mice | Ovariectomized (OVX) rats |
| Treatment | LP-533401 (0.1-1 µM) | LP-533401 (30–250 mg/kg/day, oral) | LP-533401 (25 mg/kg/day, oral gavage) |
| Key Findings | Complete inhibition of serotonin production at 1 µM. | Dose-dependent decrease in serum serotonin (up to 30% reduction at 250 mg/kg).[2] A 50% decrease in gut and lung 5-HT content after a single 250 mg/kg dose.[8] Prevented and rescued OVX-induced osteoporosis.[2] | Reversed the deleterious effect of OVX on bone mass.[13] Decreased serum serotonin levels by 35–40%.[13] |
| Effect on Brain Serotonin | Not applicable | No change in brain serotonin content.[2] | Not reported in this study. |
Experimental Protocols
Telotristat Ethyl: TELESTAR Phase III Clinical Trial
The TELESTAR trial was a multicenter, randomized, double-blind, placebo-controlled study.[11][14] Eligible patients had a histologically confirmed, well-differentiated metastatic neuroendocrine tumor and inadequately controlled carcinoid syndrome despite stable-dose somatostatin analog (SSA) therapy.[11] After a 3 to 4-week screening and run-in period to establish baseline bowel movement (BM) frequency, patients were randomized in a 1:1:1 ratio to receive placebo, telotristat ethyl 250 mg, or telotristat ethyl 500 mg, all administered orally three times daily for 12 weeks, in addition to their ongoing SSA therapy.[14] The primary endpoint was the change from baseline in the average daily number of BMs over the 12-week treatment period.[14] Following the double-blind phase, patients had the option to enter a 36-week open-label extension study.[11]
LP-533401: In Vivo Ovariectomy-Induced Osteoporosis Model in Mice
In a representative preclinical study, female mice underwent ovariectomy (OVX) to induce osteoporosis.[2] Following the procedure, mice were divided into groups and treated orally with either a vehicle control or LP-533401 at varying doses (e.g., 25, 100, or 250 mg per kg body weight per day) for a period of up to 6 weeks.[2] The efficacy of the treatment was assessed through histological analysis of vertebrae to evaluate bone mass and architecture.[2] Additionally, serum and brain serotonin levels were measured to confirm the pharmacological effect of LP-533401 and its peripheral selectivity.[2]
Conclusion
Both LP-533401 and telotristat ethyl are effective inhibitors of peripheral serotonin synthesis through the inhibition of tryptophan hydroxylase. Telotristat ethyl has a well-established clinical efficacy and safety profile for the treatment of carcinoid syndrome diarrhea, supported by robust data from large-scale phase III trials. LP-533401 has demonstrated promising preclinical efficacy in rodent models, particularly in the context of bone metabolism, by reducing peripheral serotonin and promoting bone formation.
The choice between these two compounds for future research or clinical development would depend on the specific therapeutic indication. Telotristat ethyl serves as a benchmark for peripherally acting TPH inhibitors in the context of neuroendocrine tumors and associated symptoms. LP-533401, on the other hand, represents a potential therapeutic agent for conditions where peripheral serotonin is implicated in pathophysiology, such as osteoporosis, and warrants further investigation in clinical settings. This comparative guide highlights the distinct yet complementary data available for these two important research compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of LP-533401 and pCPA: Tryptophan Hydroxylase Inhibition, Selectivity, and Central Nervous System Effects
In the landscape of serotonin research and drug development, the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, is a key strategy. This guide provides a detailed comparison of two prominent TPH inhibitors: LP-533401 and p-Chlorophenylalanine (pCPA), also known as Fenclonine. The focus is on their differential selectivity for TPH isoforms and their subsequent effects on the central nervous system (CNS).
Executive Summary
LP-533401 emerges as a peripherally restricted, selective inhibitor of TPH1, the isoform predominantly found in the gut and other peripheral tissues.[1][2][3][4] In stark contrast, pCPA is a non-selective, irreversible inhibitor of both TPH1 and TPH2 (the neuronal isoform), which readily crosses the blood-brain barrier, leading to profound serotonin depletion in the CNS.[5][6] This fundamental difference in their mechanism and distribution dictates their distinct pharmacological profiles and potential therapeutic applications.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for LP-533401 and pCPA, highlighting their differences in potency and selectivity.
| Parameter | LP-533401 | p-Chlorophenylalanine (pCPA) | References |
| Target(s) | Tryptophan Hydroxylase 1 (TPH1) | Tryptophan Hydroxylase 1 (TPH1) and Tryptophan Hydroxylase 2 (TPH2) | [2][6] |
| Mechanism of Action | Inhibitor | Irreversible Inhibitor | [3][6] |
| In Vitro IC50 (TPH1) | 0.7 µM (purified human TPH1) | 4.49 µM | [7][8] |
| In Vitro IC50 (TPH2) | Not specified, but selective for TPH1 | 1.55 µM | [8] |
| Cell-based IC50 | 0.4 µM (RBL-2H3 cells) | Not established (>30 µM) | [7][8] |
| Blood-Brain Barrier Permeability | Negligible | Readily crosses | [1][5][9] |
| In Vivo Effects on Serotonin (Peripheral) | Marked reduction in gut, lungs, and blood | Systemic reduction | [1][9] |
| In Vivo Effects on Serotonin (CNS) | No significant change in the brain | Profound depletion (up to 99%) | [1][9][10] |
| Off-Target Effects | Not prominently reported | Reduces norepinephrine and dopamine in the brain | [10] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the serotonin synthesis pathway and the points of intervention for LP-533401 and pCPA.
Experimental Protocols
In Vitro TPH Inhibition Assay (General Protocol)
A common method to determine the in vitro potency of TPH inhibitors involves the following steps:
-
Enzyme Preparation: Recombinant human TPH1 or TPH2 is purified.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., LP-533401 or pCPA) for a defined period (e.g., 15 minutes).[11]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrates, L-tryptophan and the cofactor tetrahydrobiopterin (BH4).[11]
-
Reaction Quenching: After a specific incubation time (e.g., 30-60 minutes), the reaction is stopped, often by the addition of an acid.[11]
-
Product Detection: The amount of 5-hydroxytryptophan (5-HTP) produced is quantified, typically using high-performance liquid chromatography (HPLC) with fluorescence detection or a spectrophotometric method.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Assessment of Serotonin Depletion in Rodent Models
To evaluate the in vivo effects of these inhibitors, the following experimental workflow is often employed:
-
Animal Model: Mice or rats are used as the experimental subjects.
-
Drug Administration: LP-533401 or pCPA is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses and for a specified duration.[5][9]
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., brain, gut, blood) are collected.
-
Serotonin Quantification: The concentration of serotonin and its metabolites (e.g., 5-HIAA) in the tissue homogenates is measured using techniques like HPLC with electrochemical or fluorescence detection.
-
Data Analysis: Serotonin levels in the treated groups are compared to those in a vehicle-treated control group to determine the extent of depletion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenclonine - Wikipedia [en.wikipedia.org]
- 7. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Study Comparison of LP-533401's Impact on Serotonin Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on LP-533401's effect on serotonin levels, benchmarked against other tryptophan hydroxylase (TPH) inhibitors. The data is compiled from a range of preclinical studies to offer a clear, objective overview for research and development purposes.
Mechanism of Action: Targeting Peripheral Serotonin Synthesis
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin in the gastrointestinal (GI) tract.[1][2][3] TPH1 is primarily expressed in the enterochromaffin cells of the gut, while the isoform TPH2 is found exclusively in neuronal cells and governs central nervous system (CNS) serotonin production.[1][4] Due to its inability to cross the blood-brain barrier, LP-533401 selectively reduces peripheral serotonin levels without affecting serotonin concentrations in the brain.[2][5] This targeted action minimizes the risk of centrally-mediated side effects, a significant advantage in therapeutic applications.
Quantitative Data Summary
The following tables summarize the quantitative impact of LP-533401 and other TPH inhibitors on serotonin levels across various experimental models.
Table 1: In Vitro Efficacy of TPH Inhibitors
| Compound | Cell Line | Concentration | % Inhibition of Serotonin Production | Reference |
| LP-533401 | RBL2H3 (Tph1-expressing) | 1 µM | 100% | [2][5] |
| LP-533401 | RBL-2H3 (rat mastocytoma) | IC50: 0.4 µM | 50% | [6] |
| Telotristat (LP-778902) | - | IC50: 0.028 µM (in vivo) | 50% | [7] |
Table 2: In Vivo Efficacy of LP-533401 in Rodent Models
| Species | Dose | Route of Administration | Duration | Tissue/Fluid | % Reduction in Serotonin | Reference |
| Mouse | 30-250 mg/kg/day | Oral | Repeated | Gut, Lungs, Blood | Marked reduction | [2] |
| Mouse | 250 mg/kg | Single Oral Dose | - | Gut, Lungs | ~50% | [2] |
| Mouse | - | - | - | Blood | 30% | [2] |
| Mouse (Ovariectomized) | 25, 100, 250 mg/kg/day | Oral | 6 weeks | Serum | Dose-dependent decrease | [5] |
| Rat (Ovariectomized) | 25 mg/kg/day | Oral | - | Serum | 35-40% | [3][5] |
| Mouse | 30 mg/kg | - | - | Duodenum, Jejunum, Ileum | Dose-dependent decrease | [6] |
| Mouse | 90 mg/kg | - | - | Duodenum, Jejunum, Ileum | Dose-dependent decrease | [6] |
Table 3: Comparative In Vivo Efficacy of Other TPH Inhibitors
| Compound | Species | Dose | Route of Administration | Tissue/Fluid | % Reduction in Serotonin | Brain Serotonin Effect | Reference |
| LP-615819 (Prodrug of LP-533401) | Mouse | 20, 45, 90 mg/kg | Twice daily | GI Tract | Dose-dependent decrease | No effect | [6][8] |
| p-Chlorophenylalanine (PCPA) | Mouse | - | - | Jejunum | Less potent than LP-615819 | Reduction | [8][9] |
| Telotristat ethyl (LX1032) | - | Orally delivered | - | - | Reduces serotonin production | - | [7] |
| LX-1031 | Rodents | - | Oral | Small Bowel | Dose-dependent decrease | No effect | [6] |
Experimental Protocols
The studies cited employed standard preclinical methodologies to assess the impact of TPH inhibitors on serotonin levels. A generalized workflow is described below.
Animal Models: Studies commonly utilized wild-type, ovariectomized, or disease-induced rodent models (mice and rats).[3][5][6]
Drug Administration: Compounds were typically administered orally via gavage, either as a single dose or in repeated daily doses over several weeks.[2][5][6]
Sample Collection: Blood (for serum or plasma), GI tissues (duodenum, jejunum, ileum), and brain tissue were collected at specified time points post-administration.
Serotonin Quantification: Serotonin levels were quantified using established analytical methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TPH2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of LP-533401's Therapeutic Potential as a Tryptophan Hydroxylase 1 Inhibitor
A Note on Mechanism of Action: Initial interest in LP-533401 has been associated with various therapeutic pathways. However, extensive research has clarified its primary mechanism of action as a potent and specific inhibitor of Tryptophan Hydroxylase 1 (Tph1).[1][2][3][4][5] Tph1 is the rate-limiting enzyme in the biosynthesis of peripheral serotonin, predominantly in the gastrointestinal (GI) tract.[4][5] This distinguishes it from tryptase inhibitors, which are serine proteases released from mast cells and are typically investigated for allergic and inflammatory conditions like asthma.[6][7] This review, therefore, evaluates the therapeutic potential of LP-533401 in the context of Tph1 inhibition and compares it to other agents that modulate peripheral serotonin.
Therapeutic Landscape: Osteoporosis and Beyond
The primary therapeutic area explored for LP-533401 is the treatment of low bone mass diseases, such as osteoporosis.[2][5] The rationale stems from the discovery that gut-derived serotonin acts as a powerful inhibitor of bone formation.[2] By inhibiting Tph1, LP-533401 reduces the production of peripheral serotonin, thereby promoting osteoblast proliferation and bone formation.[2][5] This anabolic effect on bone presents a novel therapeutic strategy for osteoporosis.[2] While less explored, its role in modulating gut serotonin also suggests potential applications in gastrointestinal disorders like irritable bowel syndrome (IBS).[2]
Comparative Efficacy of Tph1 Inhibitors
LP-533401 is part of a class of molecules designed to inhibit Tph1. A comparison with other known Tph1 inhibitors helps to contextualize its therapeutic potential.
| Compound | Mechanism of Action | Key In Vivo/In Vitro Findings | Therapeutic Application |
| LP-533401 | Tph1 Inhibitor | - Completely inhibits serotonin production in Tph1-expressing cells at 1 µM.[1][2]- Reduces serum serotonin levels by 30% in mice at 250 mg/kg/day.[2]- Prevents and rescues osteoporosis in ovariectomized rodent models.[2]- Does not cross the blood-brain barrier.[1][2] | Investigational for Osteoporosis[2][5] |
| Telotristat Ethyl (LX1032) | Tph1 Inhibitor | - Reduces serotonin production.[3] | Approved for carcinoid syndrome diarrhea |
| LX-1031 | Tph Inhibitor | - Reduces peripheral serotonin synthesis.[3] | Investigational for IBS |
| Rodatristat Ethyl (KAR5585) | Tph1 Inhibitor | - Nanomolar in vitro potency.[3]- Reduces serotonin levels and pulmonary arterial hypertension.[3] | Investigational for Pulmonary Arterial Hypertension |
Signaling Pathway and Mechanism of Action
The mechanism of LP-533401 revolves around the peripheral serotonin synthesis pathway. By inhibiting Tph1, it blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-HT). This leads to a reduction in circulating serotonin levels, which in turn stimulates bone formation.
Experimental Protocols
In Vitro Inhibition of Serotonin Biosynthesis
-
Cell Line: Tph1-expressing RBL2H3 cells were used.
-
Treatment: Cells were treated with increasing concentrations of LP-533401 (ranging from 0.1 to 1 µM) for a duration of 3 days.
-
Endpoint: Serotonin production was measured to determine the inhibitory efficacy of LP-533401.
-
Result: A complete inhibition of serotonin production was observed at a dose of 1 µM.[1][2]
In Vivo Assessment in Ovariectomized (OVX) Rodent Model of Osteoporosis
-
Animal Model: Ovariectomized female C57Bl6/J mice were used to model post-menopausal osteoporosis.
-
Treatment Regimen: Mice received oral administration of LP-533401 once daily at doses ranging from 1 to 250 mg per kg body weight per day. The treatment was initiated one day post-ovariectomy and continued for 28 days.
-
Analysis: Histological analysis of L3-L4 vertebrae was performed to assess bone mass and architecture. Serum serotonin levels were also quantified.
-
Outcome: LP-533401 was shown to prevent ovariectomy-induced bone loss in a dose-dependent manner.[2]
Pharmacokinetics and Safety Profile
Pharmacokinetic studies in rodents have demonstrated that LP-533401 has negligible brain penetration following oral administration, indicating it is unlikely to cross the blood-brain barrier.[1][2] This is a critical feature, as it suggests that the therapeutic effects are mediated by the inhibition of peripheral serotonin synthesis without affecting central nervous system serotonin levels, which are crucial for mood and behavior regulation.[5] Even at high doses (up to 250 mg/kg/day), no overt deleterious effects, gastrointestinal side effects, or changes in platelet number or coagulation time were observed in animal models, suggesting a favorable safety profile.[5]
Contradictory Findings and Future Directions
It is important to note that while the anabolic effect of LP-533401 on bone has been demonstrated in models of osteoporosis, its efficacy may not extend to all types of bone loss.[5] For instance, one study found that LP-533401 did not prevent alveolar bone loss in a rat model of ligature-induced periodontal disease.[5][8][9] Additionally, some conflicting results have been reported regarding the correlation between whole blood serotonin and bone mass in certain genetic mouse models, highlighting the complexity of the serotonin-bone axis.[5]
Future research should focus on elucidating the precise molecular interactions between LP-533401 and Tph1, further exploring its therapeutic potential in other conditions characterized by dysregulated peripheral serotonin, and conducting clinical trials to validate the promising preclinical findings in human subjects. The development of more potent and selective Tph1 inhibitors will also be a key area of investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent selective nonpeptidic inhibitors of human lung tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of mast cell tryptase beta as therapeutics for the treatment of asthma and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling LP-533401
Disclaimer: A specific Safety Data Sheet (SDS) for LP-533401 is not publicly available. The following guidance is based on general best practices for handling research-grade chemical compounds in a laboratory setting. All personnel must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health & Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling LP-533401, a Tryptophan hydroxylase 1 (Tph-1) inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier against potential exposure. The minimum required PPE for handling LP-533401 in a laboratory setting includes:
-
Lab Coat: A properly fitting, long-sleeved lab coat must be worn and kept fully buttoned to protect against splashes and spills.[1][2][3][4]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2][5] When there is a risk of splashing, chemical splash goggles should be worn.[5] For procedures with a significant splash potential, a face shield should be used in addition to safety glasses or goggles.[2][5]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Given the lack of specific chemical compatibility data for LP-533401, it is recommended to use double gloving, particularly when handling concentrated solutions.[2] Gloves should be inspected for tears or holes before use and changed immediately if contaminated. Hands must be washed thoroughly after removing gloves.[5]
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory minimum for any laboratory work involving hazardous materials to protect the skin from potential spills.[1][3][4]
Operational Handling Plan
2.1. Engineering Controls: All work involving solid (powder) or concentrated forms of LP-533401 should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
2.2. Procedural Guidance:
-
Weighing: Weighing of the powdered form of LP-533401 should be performed within a chemical fume hood or a ventilated balance enclosure to prevent the aerosolization of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Storage: As per supplier recommendations, LP-533401 should be stored at appropriate temperatures, such as -20°C for long-term storage and 4°C for short-term storage. Keep the container tightly sealed in a dry, dark place.
PPE Summary for Operational Scenarios
| Activity | Required PPE | Notes |
| Receiving/Unpacking | Chemical-resistant gloves | Inspect container for damage upon receipt. |
| Weighing Solid Compound | Lab coat, safety glasses with side shields (or goggles), double nitrile gloves | Perform in a chemical fume hood or ventilated enclosure. |
| Preparing Solutions | Lab coat, chemical splash goggles, double nitrile gloves | Work within a chemical fume hood. |
| In-vitro/In-vivo Dosing | Lab coat, safety glasses with side shields (or goggles), nitrile gloves | Assess the risk of splash or aerosol generation to determine if additional protection is needed. |
| Waste Disposal | Lab coat, chemical splash goggles, nitrile gloves | Follow all institutional and local regulations for chemical waste. |
Risk Assessment and PPE Selection Workflow
The following diagram outlines the logical workflow for assessing risks and selecting appropriate PPE when handling a novel research compound like LP-533401.
Caption: Workflow for risk assessment and PPE selection for novel research chemicals.
Disposal Plan
As a research chemical, LP-533401 and any materials contaminated with it must be disposed of as hazardous chemical waste.[7][8]
-
Solid Waste: Collect solid waste, including contaminated gloves, paper towels, and pipette tips, in a designated, clearly labeled hazardous waste container.[7][9]
-
Liquid Waste: Collect liquid waste containing LP-533401 in a sealed, properly labeled, and compatible waste container. Do not mix with incompatible waste streams.[8] Aqueous and organic solvent waste should generally be collected separately.[8]
-
Sharps: Needles, syringes, or other sharps contaminated with LP-533401 must be disposed of in a designated sharps container.
-
Container Disposal: Empty containers of LP-533401 should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8] After rinsing, deface the label and dispose of the container according to your institution's guidelines.
Always follow your institution's specific procedures for hazardous waste disposal and contact your EHS department for guidance. [7][10]
References
- 1. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. USC Personal Protective Equipment (PPE) Standards – USC Environmental Health & Safety [ehs.usc.edu]
- 4. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 5. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. essex.ac.uk [essex.ac.uk]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
